B1577059 Penaeidin-2a

Penaeidin-2a

Cat. No.: B1577059
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penaeidin-2a is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Gram+, Fungi,

sequence

YRGGYTGPIPRPPPIGRPPFRPVCNACYRLSVSDARNCCIKFGSCCHLVK

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Penaeidin-2a Gene Expression Patterns in Litopenaeus vannamei

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Penaeidin-2a (Pen-2a) is a cationic antimicrobial peptide (AMP) belonging to the Penaeidin class 2 subfamily. Unique to penaeid shrimp, it functions as a critical effector of the innate immune system. Unlike many AMPs that are strictly inducible, Pen-2a exhibits constitutive expression in hemocytes, with rapid transcriptional modulation upon pathogenic challenge.

For drug development and immunological researchers, Pen-2a represents a high-value biomarker for White Spot Syndrome Virus (WSSV) resistance and a potential template for synthetic peptide therapeutics due to its dual-domain structure (chitin-binding and antimicrobial).

Molecular Architecture & Mechanism

To understand expression patterns, one must first understand the structural stability that dictates mRNA turnover and peptide function.

Structure-Function Relationship

Pen-2a is characterized by a chimeric structure comprising two distinct domains:

  • N-terminal Proline-Rich Domain (PRD): uncoiled conformation; responsible for bacterial membrane permeabilization and chitin binding.

  • C-terminal Cysteine-Rich Domain (CRD): Stabilized by three disulfide bridges (amphipathic

    
    -helix); confers antifungal activity and stability against proteolysis.
    

Mechanism of Action:

  • Antibacterial/Antifungal: Disruption of cell walls via chitin binding and pore formation.

  • Antiviral (WSSV): Pen-2a binds directly to WSSV envelope proteins (VP24, VP26), blocking viral entry into host cells.

Spatiotemporal Expression Profiling

Tissue Distribution

Expression is not uniform.[1][2] The granular hemocytes are the primary site of synthesis and storage.[3]

Tissue CompartmentExpression LevelPhysiological Role
Hemocytes (Granular) High (Constitutive) Primary storage in cytoplasmic granules; released via degranulation.
Gills ModerateFirst line of defense against waterborne pathogens.
Intestine Low to ModerateProtection against ingested pathogens (Vibrio spp.).
Hepatopancreas Low / TraceMetabolic center; not a primary source of Pen-2a synthesis.
Heart/Muscle TraceLikely due to hemocyte infiltration rather than local synthesis.
Temporal Response to Pathogens

Pen-2a expression follows a biphasic pattern depending on the stimulus.

  • Phase 1: The "Dip" (0–4 Hours post-LPS/Bacteria):

    • Upon acute challenge (e.g., Lipopolysaccharide injection), Pen-2a mRNA levels often decrease initially.[4]

    • Causality: Rapid degranulation of hemocytes releases stored peptide. The feedback loop to transcribe new mRNA has a lag time, and massive hemocyte apoptosis may temporarily lower total transcript counts.

  • Phase 2: The "Surge" (4–24+ Hours):

    • Transcriptional machinery (NF-κB pathway) activates, leading to significant upregulation (2-5 fold) to replenish stores.

    • WSSV Specificity: Unlike bacterial challenge, WSSV infection often triggers a sharper, sustained upregulation of Pen-2a starting at 6–12 hpi (hours post-infection).

Immunological Signaling & Regulation[5]

The transcription of the Pen-2a gene is tightly regulated by the Toll and IMD (Immune Deficiency) signaling pathways. While Toll is traditionally associated with Gram(+) defense and IMD with Gram(-), in L. vannamei, there is significant cross-talk, particularly for viral defense.

Pathway Visualization

The following diagram illustrates the signal transduction cascade leading to Pen-2a expression.

Toll_IMD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen (WSSV / Vibrio) Spatzle Spätzle (Ligand) Pathogen->Spatzle Activates Toll Toll Receptor Spatzle->Toll Binds MyD88 MyD88 (Adaptor) Toll->MyD88 Recruits Tube_Pelle Tube / Pelle (Kinase Complex) MyD88->Tube_Pelle Activates Cactus Cactus (Inhibitor) Tube_Pelle->Cactus Phosphorylates Phosphorylation Phosphorylation & Degradation Cactus->Phosphorylation Dorsal Dorsal (NF-κB TF) Dorsal_Nuc Dorsal (Activated) Dorsal->Dorsal_Nuc Translocation Phosphorylation->Dorsal Releases DNA Pen-2a Gene Promoter Dorsal_Nuc->DNA Binds mRNA Pen-2a mRNA DNA->mRNA Transcription

Caption: Toll signaling cascade activating Pen-2a transcription via Dorsal (NF-κB) translocation.[5]

Experimental Protocols (Self-Validating)

Quantifying Pen-2a requires handling shrimp hemolymph, which coagulates rapidly and contains high nuclease activity. The following protocol ensures RNA integrity.

Workflow: Hemocyte RNA Isolation & qRT-PCR

qPCR_Workflow Step1 Hemolymph Collection (1:1 in Anticoagulant) Step2 Centrifugation (800xg, 4°C, 10 min) Step1->Step2 Step3 Cell Lysis (Trizol Reagent) Step2->Step3 Step4 cDNA Synthesis (Oligo-dT Primers) Step3->Step4 Step5 qRT-PCR (SYBR Green) Step4->Step5

Caption: Optimized workflow for Pen-2a mRNA quantification from shrimp hemocytes.

Detailed Methodology
1. Hemolymph Collection (Critical Step)
  • Reagent: Modified Alsever’s Solution (MAS) or Citrate-EDTA buffer (pH 7.4) is mandatory to prevent coagulation and degranulation.

  • Procedure: Withdraw hemolymph from the ventral sinus using a syringe pre-loaded with anticoagulant (Ratio 1:1).

  • Validation: If the sample clots before centrifugation, discard. Clotting traps hemocytes and alters gene expression profiles.

2. RNA Extraction & Quality Control
  • Lysis: Pellet hemocytes (800xg, 4°C). Discard supernatant. Immediately resuspend pellet in Trizol/QIAzol.

  • Integrity Check: Run RNA on 1% agarose gel. You must see two distinct bands (28S and 18S rRNA). Smearing indicates degradation.

3. qRT-PCR Setup
  • Target: this compound (Pen-2a).[1]

  • Reference Gene: Elongation Factor 1-alpha (EF-1α) is preferred over

    
    -actin for L. vannamei immune challenges due to higher stability.
    
  • Primer Design Strategy:

    • Forward Primer: Target the N-terminal PRD (highly variable between classes).

    • Reverse Primer: Target the C-terminal CRD or 3' UTR.

    • Note: Ensure primers span an exon-exon junction to avoid amplifying genomic DNA.

Therapeutic & Research Implications

Biomarker for WSSV Resistance

Research indicates that L. vannamei broodstock with naturally higher basal levels of Pen-2a show increased survival rates against WSSV.

  • Application: Use Pen-2a expression levels as a selection marker in breeding programs.

Synthetic Peptide Development

The Pen-2a peptide is a candidate for drug development:

  • Stability: The C-terminal cysteine knot makes it resistant to heat and proteases.

  • Spectrum: Effective against antibiotic-resistant Staphylococcus and filamentous fungi (Fusarium).

References

  • Destoumieux, D., et al. (1997). Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei (Decapoda).[6] Journal of Biological Chemistry.

  • Li, S., et al. (2018). Penaeidins restrict white spot syndrome virus infection by antagonizing the envelope proteins to block viral entry. Journal of Virology.

  • O'Leary, N. A., & Gross, P. S. (2006). Genomic structure and transcriptional regulation of the penaeidin gene family from Litopenaeus vannamei. Gene.

  • Wang, P. H., et al. (2013). Screening and characterization of the Litopenaeus vannamei immune-related genes in response to WSSV infection. Developmental & Comparative Immunology.

  • Cuevas-Noriega, K., et al. (2008). Gene expression of antimicrobial peptides in response to Vibrio infections in Litopenaeus vannamei. Aquaculture.

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Solid-Phase Synthesis of Penaeidin-2a

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Promise of Synthetic Penaeidin-2a

Penaeidins are a family of antimicrobial peptides (AMPs) isolated from shrimp, representing a vital component of their innate immune system.[1][2] this compound (PEN2A), from the whiteleg shrimp Penaeus vannamei, is a 72-amino acid peptide characterized by a unique chimeric structure: an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD).[1][2][3] The CRD, stabilized by three intramolecular disulfide bonds, is crucial for its biological activity, which includes potent antibacterial and antifungal properties.[1][2]

The chemical synthesis of this compound presents significant challenges inherent to long and complex peptides. These include potential aggregation of the growing peptide chain, especially within the proline-rich sequence, and the precise, regioselective formation of the three disulfide bridges in the correct pattern (Cys1-Cys3, Cys2-Cys5, Cys4-Cys6) to ensure proper folding and biological function.[1][4]

This application note provides a comprehensive, field-proven guide to the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry. We will detail a strategic approach using orthogonal cysteine-protecting groups to direct the sequential formation of the three disulfide bonds, ensuring high fidelity and yield of the final, biologically active peptide.

Foundational Principles: Strategic Synthesis Design

The successful synthesis of a complex, multi-disulfide peptide like this compound hinges on a meticulously planned strategy. The widely adopted Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) approach provides the foundation due to its use of mild base for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[5][6][7]

Key Strategic Pillars:

  • Resin Selection: For a peptide with a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is recommended.[8][9] This resin is highly acid-labile, allowing for the cleavage of the peptide under mild acidic conditions that keep cysteine-protecting groups like Acm intact, which is crucial for subsequent disulfide bond formation in solution.[9]

  • Orthogonal Cysteine Protection: To control the formation of the three distinct disulfide bridges, a set of orthogonally protected cysteine residues is required. This means each pair of cysteines can be deprotected and oxidized without affecting the others.[10][11][12] For this compound, we propose the following combination:

    • Trityl (Trt): Acid-labile, removed during the final TFA cleavage. This pair will be oxidized first.

    • Acetamidomethyl (Acm): Stable to TFA but cleaved by iodine-mediated oxidation.[10][11] This pair will form the second disulfide bond.

    • tert-Butyl (tBu): A more robust protecting group requiring specific, harsher cleavage conditions, which for this protocol we will also address with a strong oxidizing agent post-purification.

  • Coupling Chemistry: Efficient peptide bond formation is critical to minimize deletion sequences. The use of aminium-based coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like N,N-Diisopropylethylamine (DIPEA) ensures rapid and efficient coupling, which is particularly important for this long peptide.[13][14]

  • Sequential Disulfide Bond Formation: The order of disulfide bond formation can significantly impact the final folded state of the peptide.[10][12] Our protocol will follow a stepwise oxidation strategy post-cleavage and initial purification, which provides greater control over the folding process.

Experimental Workflow Overview

The synthesis of this compound is a multi-stage process that demands careful execution at each step. The diagram below outlines the complete workflow from initial resin preparation to the final, triple-disulfide-bonded peptide.

SPPS_Workflow_Penaeidin_2a cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Global Deprotection cluster_purification_oxidation Purification & Sequential Oxidation Resin 1. Resin Preparation (2-CTC Resin Swelling) First_AA 2. First AA Loading (Fmoc-Cys(tBu)-OH) Resin->First_AA SPPS_Cycle 3. Automated SPPS Cycles (Fmoc Deprotection, AA Coupling) First_AA->SPPS_Cycle Cleavage 4. Cleavage from Resin (TFA Cocktail) Simultaneous Trt deprotection SPPS_Cycle->Cleavage Purify1 5. RP-HPLC Purification 1 (Linear Peptide) Cleavage->Purify1 Ox1 6. First Oxidation (Air) (Forms Cys(Trt)-Cys(Trt) bond) Purify1->Ox1 Purify2 7. RP-HPLC Purification 2 (Single Disulfide Peptide) Ox1->Purify2 Ox2 8. Second Oxidation (Iodine) (Cleaves Acm, forms Cys(Acm)-Cys(Acm) bond) Purify2->Ox2 Purify3 9. RP-HPLC Purification 3 (Double Disulfide Peptide) Ox2->Purify3 Ox3 10. Third Oxidation (Forms Cys(tBu)-Cys(tBu) bond) Purify3->Ox3 Final_Purify 11. Final RP-HPLC Purification Ox3->Final_Purify Final_Product 12. Characterization (Mass Spec, HPLC) This compound Final_Purify->Final_Product

Caption: Overall workflow for this compound synthesis.

Detailed Protocols

Amino Acid Sequence of Penaeus vannamei this compound: (Note: The exact sequence needs to be obtained from a reliable source like UniProt (P81057) and will be used to program the synthesizer. For this protocol, we will assume a representative 72-amino acid sequence with six cysteines at positions C1, C2, C3, C4, C5, and C6 within the C-terminal domain, corresponding to the 1-3, 2-5, 4-6 disulfide pattern.)

Materials & Reagents:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh, ~1.2 mmol/g loading.

  • Amino Acids: Fmoc-protected amino acids, including orthogonally protected Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).

  • Coupling Reagents: HCTU or HATU, DIPEA.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (H₂O), Ethanedithiol (EDT).

  • Oxidation Reagents: Iodine (I₂), Ammonium bicarbonate, Acetic acid, Methanol.

  • Purification: Reverse-phase HPLC (RP-HPLC) system, C18 column, Acetonitrile (ACN), water, TFA.

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu)

This protocol outlines a single cycle of amino acid addition. The automated peptide synthesizer will repeat these steps for each amino acid in the this compound sequence.

SPPS_Cycle_Diagram Resin_Fmoc Peptide-Resin (Nα-Fmoc) Deprotection Deprotection Resin_Fmoc->Deprotection 20% Piperidine in DMF Washing1 Washing (DMF) Deprotection->Washing1 Resin_Free_Amine Peptide-Resin (Free Amine) Washing1->Resin_Free_Amine Coupling AA Coupling Resin_Free_Amine->Coupling Fmoc-AA-OH HCTU, DIPEA Washing2 Washing (DMF) Coupling->Washing2 Washing2->Resin_Fmoc Cycle Repeats

Caption: A single cycle in Fmoc-based SPPS.

  • Resin Preparation: Swell 2-CTC resin in DMF for 1 hour in the synthesizer reaction vessel.

  • First Amino Acid Loading: Manually load the first amino acid (Fmoc-Cys(tBu)-OH) onto the 2-CTC resin. Use 2 equivalents of the amino acid and 4 equivalents of DIPEA in DCM. Allow to react for 2 hours. Cap any unreacted sites with a solution of 5% DIPEA and 5% methanol in DCM.

  • Automated Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.[7][15] Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.[5][15] Monitor reaction completion with a Kaiser test.

    • Washing: Wash the resin extensively with DMF to remove excess reagents.

    • Repeat: Continue this cycle until all 72 amino acids of the this compound sequence are coupled.

Protocol 2: Cleavage, Purification, and Sequential Oxidation
  • Cleavage and Trt Deprotection:

    • After synthesis, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (94:2.5:2.5:1, v/v/v/v). The scavengers (TIS, EDT) are crucial to protect cysteine and other sensitive residues.

    • Add the cocktail to the resin (~10 mL per gram) and gently agitate for 2-3 hours at room temperature.[15] This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including Trt from the first cysteine pair.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • First Purification & Oxidation (Cys1-Cys3 bond):

    • Dissolve the crude peptide in a minimal amount of 50% aqueous ACN.

    • Purify the linear, reduced peptide by RP-HPLC on a C18 column.

    • Lyophilize the pure fractions.

    • Dissolve the purified peptide at a low concentration (0.1-0.5 mg/mL) in a 0.1 M ammonium bicarbonate buffer (pH ~8.0-8.5).

    • Stir the solution gently, open to the air, for 24-48 hours to facilitate air oxidation of the deprotected Trt-cysteines. Monitor by HPLC and Mass Spectrometry.[16]

  • Second Purification & Oxidation (Cys2-Cys5 bond):

    • Once the first oxidation is complete, acidify the solution and purify the single-disulfide-bridged peptide by RP-HPLC.

    • Lyophilize the pure fractions.

    • Dissolve the peptide in an aqueous solvent mixture (e.g., 80% acetic acid or a water/MeOH/acetic acid mixture).

    • Add a solution of iodine in methanol (I₂) dropwise while stirring until a persistent yellow color remains. This cleaves the Acm groups and simultaneously oxidizes the newly formed thiols.[11]

    • Quench excess iodine with a few drops of ascorbic acid solution.

    • Dilute the reaction mixture and purify the two-disulfide-bridged peptide by RP-HPLC.

  • Final Oxidation and Purification (Cys4-Cys6 bond):

    • Lyophilize the pure fractions from the previous step.

    • The final disulfide bond formation from the tBu-protected cysteines requires specific conditions that should be optimized. A common method involves using a strong oxidizing agent like DMSO/HCl.

    • After oxidation, perform a final RP-HPLC purification to isolate the fully folded and oxidized this compound.

  • Final Characterization:

    • Confirm the purity of the final product by analytical RP-HPLC.

    • Verify the correct molecular weight (corresponding to the peptide with three disulfide bonds) using Mass Spectrometry (MALDI-TOF or ESI-MS).

Quantitative Data Summary

ParameterRecommended Value/RatioRationale
Resin Loading ~0.1-0.3 mmol/gLower loading minimizes steric hindrance and aggregation during the synthesis of a long peptide.
Amino Acid Excess 3-5 equivalentsDrives the coupling reaction to completion, ensuring high coupling efficiency.[17]
Coupling Reagent Excess 3-5 equivalentsEnsures full activation of the carboxylic acid for efficient amide bond formation.[14]
Base (DIPEA) Excess 6-10 equivalentsNeutralizes the protonated amine and facilitates the coupling reaction.
Fmoc Deprotection Time 5-10 minutes (repeated once)Sufficient time for complete Fmoc removal without significant side reactions.[15]
Coupling Reaction Time 1-2 hoursStandard time for HCTU/HATU couplings; can be extended for difficult couplings.[5]
Cleavage Cocktail Volume 10 mL per gram of resinEnsures complete swelling of the resin and efficient cleavage.[15]
Peptide Concentration for Oxidation 0.1 - 0.5 mg/mLLow concentration favors intramolecular disulfide bond formation over intermolecular oligomerization.[16]

Troubleshooting Common Issues

  • Incomplete Coupling: If a Kaiser test remains positive (blue beads), indicating unreacted free amines, perform a second coupling before proceeding to the next deprotection step. For proline-rich regions, aggregation can be an issue; using pseudoproline dipeptides can help disrupt secondary structures.[7]

  • Poor Cleavage Yield: Ensure the resin is completely dry before adding the cleavage cocktail. Extend cleavage time if necessary, but be mindful of potential side reactions.

  • Scrambled Disulfide Bonds: This is often the result of suboptimal oxidation conditions. Ensure purification between each oxidation step is thorough. The order of bond formation may also need to be empirically optimized; forming the most sterically accessible bond first is a good starting point.[10][12]

  • Racemization: Cysteine and Histidine residues are prone to racemization, especially with high-temperature synthesis methods. Using lower temperatures for these specific couplings can mitigate this risk.[13]

Conclusion

The solid-phase synthesis of this compound is a complex but achievable goal for experienced peptide chemists. The strategy outlined in this application note, which emphasizes careful planning, orthogonal protection, and controlled, sequential disulfide bond formation, provides a robust framework for obtaining high-purity, biologically active synthetic this compound. This synthetic access enables further research into its mechanism of action and its potential as a novel therapeutic agent in the fight against microbial infections.

References

  • Biotage. (2023, February 1). Synthesis of peptides containing three disulfide bonds: can it be fully automated?[Link]

  • Peptide Institute, Inc. Disulfide Bond (SS-bond).[Link]

  • LifeTein. Custom cyclic peptide synthesis with disulfide bond.[Link]

  • CEM Corporation. Automated Synthesis of Cyclic Disulfide-Bridged Peptides.[Link]

  • Polymer Chemistry. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.[Link]

  • Biotage. (2023, January 30). Disulfide Rich Peptides - which order should the disulfide bonds be formed?[Link]

  • Hilaris Publisher. (2023, July 6). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance.[Link]

  • ResearchGate. (2021). Solid-phase synthesis of paenibacterins A1 and A2.[Link]

  • MDPI. (2023, February 20). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity.[Link]

  • UniProt. This compound - Penaeus vannamei (Whiteleg shrimp).[Link]

  • Digital CSIC. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.[Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.[Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).[Link]

  • Nowick Laboratory, UC Irvine. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Link]

  • Archimer. (2005, February 7). PenBase, the shrimp antimicrobial peptide penaeidin database: Sequence-based classification and recommended nomenclature.[Link]

  • ScienceDirect. (2000). Penaeidins, antimicrobial peptides of shrimp: a comparison with other effectors of innate immunity.[Link]

  • ResearchGate. (2008). Amino acid sequence analysis of penaeidins from different penaeid shrimps.[Link]

  • Ovid. (2005). PenBase, the shrimp antimicrobial peptide penaeidin database: Sequence-based classification and recommended nomenclature.[Link]

  • AAPPTec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]

  • Hilaris Publisher. (2023). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance.[Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]

  • Electronic Journal of Biotechnology. (2023). Peptides, solid-phase synthesis and characterization.[Link]

Sources

Application Note: Isolation and Purification of Native Penaeidin-2a from Litopenaeus vannamei Hemocytes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Penaeidins are a unique family of antimicrobial peptides (AMPs) constitutively synthesized in the hemocytes (blood cells) of penaeid shrimp.[1] Among these, Penaeidin-2a (Pen-2a) is of particular interest to drug development professionals due to its dual-domain structure: a proline-rich N-terminal domain (PRD) and a cysteine-rich C-terminal domain (CRD) stabilized by three disulfide bridges. This structure confers stability against proteolysis and heat, making it a robust candidate for therapeutic applications.

However, purifying native Pen-2a is challenging due to its low baseline abundance and the rapid coagulation of shrimp hemolymph. This Application Note details an optimized workflow that integrates immune priming to maximize yield, followed by acid extraction and orthogonal chromatography to achieve >95% purity.

Physicochemical Profile of this compound

Understanding the molecule is the first step to successful purification.

PropertyValue / CharacteristicImpact on Protocol
Source Organism Litopenaeus vannamei (Pacific White Shrimp)Requires specific anticoagulant (SIC-EDTA).
Molecular Weight ~5.52 kDaElutes early in Size Exclusion; suitable for C18 RP-HPLC.
Isoelectric Point (pI) 9.34 – 9.84 (Highly Cationic)Binds strongly to Cation Exchange (CEX) resins at pH < 8.0.
Stability Heat and Acid StableAllows for aggressive acid precipitation to remove bulk proteins.
Structure Chitin-binding (CRD)Potential loss if filtered through chitin-based materials.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points that ensure sample integrity.

Pen2a_Purification cluster_logic Purification Logic Start Live L. vannamei Induction Immune Priming (Vibrio/Fungal Injection) Start->Induction 24h Prior Collection Hemolymph Collection (in SIC-EDTA Anticoagulant) Induction->Collection Harvest Lysis Cell Lysis & Acid Extraction (1M Acetic Acid, pH < 4.0) Collection->Lysis Isolate Hemocytes Clarification Centrifugation (Remove Precipitated Proteins) Lysis->Clarification Precipitate High MW Proteins Step1 Capture: Cation Exchange (CEX) (CM-Sepharose) Clarification->Step1 Supernatant Step2 Polishing: RP-HPLC (C18 Column) Step1->Step2 Active Fractions Step1->Step2 Orthogonal Separation (Charge -> Hydrophobicity) Validation Validation (MALDI-TOF & MIC Assay) Step2->Validation Pure Peak

Figure 1: End-to-end workflow for Pen-2a isolation. The process utilizes immune priming to boost expression, followed by charge-based and hydrophobicity-based separation.

Detailed Protocols

Phase 1: Immune Priming & Sample Collection

Expert Insight: Native levels of Pen-2a are low. To obtain sufficient yield for structural analysis, expression must be induced.

  • Induction: Inject shrimp (10–15g) with 50 µL of heat-killed Vibrio alginolyticus (

    
     CFU/animal) 24 hours prior to harvest. This triggers the Toll/IMD pathways, upregulating AMP synthesis.
    

Reagents:

  • Anticoagulant (SIC-EDTA): 450 mM NaCl, 10 mM KCl, 10 mM HEPES, 10 mM EDTA, pH 7.3. Note: EDTA is critical to inhibit metalloproteinases and prevent coagulation cascades.

Step-by-Step:

  • Chill the anticoagulant on ice.

  • Draw 500 µL of anticoagulant into a 1 mL syringe.

  • Withdraw hemolymph from the ventral sinus (at the base of the first walking leg). Ratio should be 1:1 (Hemolymph:Anticoagulant).

  • Centrifuge immediately at 800 × g for 15 min at 4°C .

  • Discard the supernatant (plasma). The pellet contains the hemocytes (granulocytes) where Pen-2a is stored.

Phase 2: Acid Extraction

Expert Insight: Most cytosolic proteins precipitate in acidic conditions. Pen-2a, being highly cationic and stable, remains soluble. This single step removes ~80% of contaminating proteins.

Protocol:

  • Resuspend hemocyte pellet in 10% (v/v) Acetic Acid (approx. 5 mL per 1g of wet cells).

  • Homogenize using a glass dounce homogenizer on ice.

  • Sonicate: 3 cycles of 30s (pulse on) / 30s (pulse off) to disrupt granules.

  • Incubate with gentle stirring for 2 hours at 4°C.

  • Centrifuge at 12,000 × g for 30 min at 4°C .

  • Collect the supernatant (Acid Extract).

  • Optional: Pre-purify using Sep-Pak C18 cartridges if the sample volume is large, eluting with 60% Acetonitrile (ACN).

Phase 3: Chromatographic Purification
Step A: Cation Exchange Chromatography (CEX)

Since Pen-2a has a pI > 9.0, it will bind positively to a cation exchanger while neutral/acidic proteins flow through.

  • Column: CM-Sepharose Fast Flow (or equivalent weak cation exchanger).

  • Buffer A (Binding): 25 mM Ammonium Acetate, pH 6.0.

  • Buffer B (Elution): 25 mM Ammonium Acetate, 1.0 M NaCl, pH 6.0.

Procedure:

  • Equilibrate column with 5 CV (Column Volumes) of Buffer A.

  • Dilute Acid Extract 1:3 with water to lower ionic strength and adjust pH to 6.0. Load onto column.

  • Wash with 5 CV Buffer A.

  • Elute with a linear gradient: 0% to 100% Buffer B over 60 minutes.

  • Collect fractions. Pen-2a typically elutes between 0.4 – 0.6 M NaCl .

Step B: Reversed-Phase HPLC (Polishing)

This step separates peptides based on hydrophobicity, resolving Pen-2a from other isoforms (e.g., Pen-3).

  • Column: C18 Analytical Column (e.g., Zorbax 300SB-C18, 5 µm, 4.6 × 250 mm).

  • Solvent A: 0.1% TFA in Water (Milli-Q).

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).[2]

Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min)
0 0 1.0
5 10 1.0
45 60 1.0

| 50 | 100 | 1.0 |

  • Detection: UV absorbance at 225 nm (peptide bond) and 280 nm.

  • Target: Pen-2a elutes at approximately 30–35% ACN .

Validation & Quality Control

To confirm the identity and activity of the purified product, the following assays are mandatory.

Structural Validation (Mass Spectrometry)
  • Method: MALDI-TOF MS (Matrix: Sinapinic Acid).

  • Expected Mass:

    • [M+H]+: ~5485.6 Da (Native Pen-2a).

    • Note: A mass shift of +16 Da indicates oxidation (Methionine sulfoxide), a common artifact of extraction.

Functional Validation (MIC Assay)

Pen-2a is strictly active against Gram-positive bacteria and filamentous fungi. It shows limited activity against Gram-negatives (like Vibrio) despite being induced by them.

  • Test Organism: Micrococcus luteus or Fusarium oxysporum.[3]

  • Method: Liquid Growth Inhibition Assay.

  • Standard: Activity should be comparable to native yield (MIC ~ 2.5–5 µM).

Validation_Logic cluster_tests Dual-Validation System Sample Purified Fraction MS MALDI-TOF MS Target: 5.5 kDa Sample->MS Bio Bioassay Target: M. luteus lysis Sample->Bio Decision Release Lot MS->Decision Mass Match Bio->Decision MIC < 5µM

Figure 2: Quality control decision tree. Both mass confirmation and biological activity are required for lot release.

References

  • Destoumieux, D., et al. (1997). Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei (Decapoda).[3] Journal of Biological Chemistry, 272(46), 28398-28406.

  • Destoumieux, D., et al. (2000). Penaeidins, antimicrobial peptides of shrimp: a comparison with other effectors of innate immunity. Aquaculture, 191(1-3), 71-88.[3]

  • Bachère, E., et al. (2000). The penaeidins, a new family of antimicrobial peptides from penaeid shrimp.[3] Immunological Reviews, 198, 149-168.

  • UniProt Consortium. (n.d.). This compound - Penaeus vannamei. UniProtKB - P81057.

  • Gueguen, Y., et al. (2006). Immune gene discovery by expressed sequence tags generated from hemocytes of the bacteria-challenged shrimp, Litopenaeus vannamei. BMC Genomics, 7, 311.

Sources

Application Note: Engineering and Validation of Penaeidin-2a Derived Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Penaeidin-2a (Pen-2a) is a unique chimeric antimicrobial peptide (AMP) originally isolated from Litopenaeus vannamei. Its structure comprises an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD).[1] While the full-length protein exhibits potent activity against Gram-positive bacteria and fungi, its therapeutic translation is hindered by synthesis costs and oxidative folding complexity. This guide details the rational design of Pen-2a derivatives, focusing on retaining the amphipathic CRD while optimizing stability and solubility. It provides self-validating protocols for solid-phase synthesis, regiospecific oxidative folding, and functional characterization.

Structural Logic & Rational Design

The Penaeidin Architecture

Pen-2a functions through a dual mechanism: the PRD confers resistance to proteolysis and potentially aids in intracellular targeting, while the CRD (stabilized by three disulfide bridges) acts as the membrane-permeabilizing warhead.

  • PRD (N-term): Linear, unconstrained. High proline content prevents secondary structure formation but resists degradation.

  • CRD (C-term): Amphipathic

    
    -helix stabilized by a "penaeidin-fold" (typically C1-C3, C2-C5, C4-C6 connectivity).
    
Design Strategy: The "Warhead" Approach

For therapeutic applications, the full-length peptide (approx. 50-60 AA) is often unnecessary. The primary strategy involves truncation and charge optimization :

  • Isolate the CRD: The C-terminal domain (approx. residues 25-50) retains the core antimicrobial activity.

  • C-terminal Amidation: Essential to remove the negative charge at the C-terminus, increasing net positive charge (+5 to +7) and enhancing electrostatic attraction to anionic bacterial membranes.

  • Disulfide Engineering: If cost is a constraint, cysteine pairs can be replaced with isosteric analogues (e.g.,

    
    -aminobutyric acid) to create linear analogues, though this often reduces serum stability. Note: This guide focuses on the superior disulfide-stabilized variants.
    
Workflow Visualization

Pen2a_Workflow Start Pen-2a Template Design In Silico Design (Truncation/Amidation) Start->Design Sequence Analysis Synth SPPS Synthesis (Fmoc Chemistry) Design->Synth Sequence Output Fold Oxidative Folding (GSH/GSSG Redox) Synth->Fold Crude Peptide Purify HPLC Purification (>95% Purity) Fold->Purify Folded Isomers Validate Bioactivity Validation (MIC/Hemolysis) Purify->Validate Pure Active Peptide

Figure 1: End-to-end workflow for engineering this compound derivatives, from template selection to functional validation.

Protocol: Chemical Synthesis & Oxidative Folding

Causality: The primary failure point in AMP engineering is incorrect disulfide pairing. Random oxidation leads to "scrambled" isomers with low activity. This protocol uses a thermodynamically controlled redox buffer to ensure the native "penaeidin-fold" is achieved.

Solid-Phase Peptide Synthesis (SPPS)
  • Scale: 0.1 mmol

  • Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g) to ensure C-terminal amidation.

  • Coupling: Fmoc-AA-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

Cleavage Cocktail (Critical Step): Use "Reagent K" equivalent to prevent cysteine oxidation or alkylation during cleavage.

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • EDT (2.5%)

  • Incubate 2.5 hours at RT. Precipitate in cold diethyl ether.

Regioselective Oxidative Folding

Do not use air oxidation. It is too slow and promotes aggregation for hydrophobic AMPs.

Reagents:

  • Buffer: 0.1 M Tris-HCl, pH 8.0 (pH must be > pKa of Cys-SH).

  • Additives: 1 mM EDTA (chelates metal ions that catalyze random oxidation).

  • Redox Pair: Reduced Glutathione (GSH) / Oxidized Glutathione (GSSG).

Step-by-Step:

  • Dissolution: Dissolve crude reduced peptide in 6M Guanidine-HCl (pH 4.0) to 1 mg/mL. This denatures aggregates.

  • Dilution: Rapidly dilute the peptide 1:10 into the Folding Buffer (Final: 0.1 M Tris, 1 mM GSH, 0.1 mM GSSG, pH 8.0).

    • Why 10:1 GSH:GSSG? This ratio promotes "disulfide shuffling," allowing the peptide to escape kinetic traps and find the thermodynamic minimum (native fold).

  • Incubation: Stir gently at 4°C for 24-48 hours. Cold temperature slows hydrophobic collapse, reducing aggregation while allowing folding.

  • Quenching: Acidify to pH 3.0 with TFA to freeze the disulfide state.

  • Purification: RP-HPLC (C18 column). The folded peptide typically elutes earlier than the reduced form due to a more compact hydrophobic core.

Functional Validation & Mechanism

Antimicrobial Activity (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), Fusarium oxysporum (Fungal).

  • Control: Melittin (High toxicity control) or native Pen-2a.

  • Criterion: The MIC is the lowest concentration inhibiting visible growth after 18h.

Membrane Permeabilization Assay

Causality: To prove the derivative retains the "warhead" function of the CRD, we measure pore formation using NPN (N-phenyl-1-naphthylamine), a hydrophobic dye that fluoresces only in damaged lipid bilayers.

Protocol:

  • Resuspend bacteria (E. coli) in HEPES buffer to OD600 = 0.5.

  • Add NPN (final 10 µM). Fluorescence should be low (background).

  • Inject Peptide Derivative (at 1x MIC).

  • Read: Ex 350 nm / Em 420 nm.

  • Result: A rapid spike in fluorescence indicates outer membrane permeabilization.

Mechanism of Action Diagram

MoA_Mechanism Peptide Pen-2a Derivative (Cationic/Amphipathic) Binding Electrostatic Attraction Peptide->Binding Approaches Membrane Bacterial Membrane (Anionic Surface) Membrane->Binding Target Insertion Hydrophobic Insertion Binding->Insertion Threshold Conc. Pore Toroidal Pore Formation Insertion->Pore Membrane Stress Lysis Cell Lysis & Death Pore->Lysis Loss of Gradient

Figure 2: Mechanism of Action. The cationic CRD binds anionic lipids, inserts hydrophobically, and forms pores leading to lysis.

Data Presentation Standards

When reporting results for Pen-2a derivatives, organize data to highlight the Selectivity Index (SI) . The SI is the ratio of toxicity (HC50) to activity (MIC). A viable therapeutic candidate requires SI > 10.

Peptide VariantSequence ModMIC (E. coli)MIC (S. aureus)HC50 (RBCs)Selectivity Index (HC50/MIC)
Pen-2a (WT) Full Length2.5 µM1.2 µM>100 µM>40
Pen-2a-CRD Truncated (No PRD)5.0 µM2.5 µM80 µM16
Pen-2a-Lin Cys -> Ser (Linear)>50 µM25 µM>200 µM<4 (Inactive)

Table 1: Example dataset demonstrating that while truncation (CRD) slightly lowers activity, linearizing the peptide destroys it, confirming the necessity of the disulfide fold.

References

  • Destoumieux, D., et al. (1997). "Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei (Decapoda)."[2] Journal of Biological Chemistry.

  • Yang, Y., et al. (2003). "Solution structure of the recombinant penaeidin-3, a shrimp antimicrobial peptide." Journal of Biological Chemistry.

  • Cuthbertson, B. J., et al. (2008). "Diversity in penaeidin antimicrobial peptide form and function." Developmental & Comparative Immunology.

  • Tue-Kam-Thon, N., et al. (2005). "Solution structure of synthetic penaeidin-4 with structural and functional comparisons with penaeidin-3." Journal of Biological Chemistry.

  • Haug, B. E., et al. (2001). "The role of the disulfide bridges in the antimicrobial activity of lactoferricin B." Journal of Peptide Science.

Sources

Application Note: High-Purity Isolation and Oxidative Folding of Synthetic Penaeidin-2a

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Penaeidin-2a is a chimeric antimicrobial peptide (~5.5 kDa) isolated from the hemocytes of the whiteleg shrimp, Litopenaeus vannamei. Its structure presents a unique purification challenge due to its bipartite nature:

  • N-terminal Domain: Proline-rich, linear, and highly flexible.

  • C-terminal Domain: Cysteine-rich (6 residues), forming a rigid

    
    -helical structure stabilized by three intramolecular disulfide bonds.[1]
    

The Challenge: Synthetic Pen-2a obtained via Solid Phase Peptide Synthesis (SPPS) is initially linear and reduced. The primary purification hurdle is not just removing synthesis byproducts, but inducing and isolating the correct disulfide isomer (native fold) from a mixture of thermodynamically stable but biologically inactive "scrambled" isomers.

This guide details a biphasic purification strategy: Phase I (Crude Capture) followed by Phase II (Oxidative Folding & Isomer Resolution) .

Pre-Purification Considerations

Sample Preparation (Crude Cleavage)

Post-SPPS cleavage usually employs a cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water.

  • Critical Step: Ether precipitation often traps scavenger-adducts.

  • Solubility Check: Pen-2a is highly cationic (pI > 9). Dissolve the crude ether-precipitated pellet in 0.1% TFA/Water . If turbidity persists due to the hydrophobic proline-rich domain, add Acetonitrile (ACN) dropwise until clear, not exceeding 10% v/v.

  • Filtration: Pass through a 0.22 µm PVDF filter. Do not use Nylon, as cationic peptides can bind non-specifically.

Phase I: Crude Purification (Linear Peptide)

The goal of this phase is to remove truncated sequences and synthesis scavengers before folding.

Chromatographic System Setup
ParameterSpecificationRationale
Stationary Phase C18 (Octadecyl), 5µm, 100Å or 300ÅC18 provides strong retention for the hydrophobic Pro-rich domain. 300Å pore size ensures accessibility for the ~5.5 kDa peptide.
Mobile Phase A 0.1% (v/v) TFA in Milli-Q WaterTFA acts as an ion-pairing agent, neutralizing the positive charges on Arginine/Lysine residues to sharpen peaks.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)ACN is the standard organic modifier for peptide desorption.
Flow Rate 1.0 mL/min (Analytical) / 10-20 mL/min (Prep)Standard linear velocities for optimal mass transfer.
Detection UV 214 nm (Primary), 280 nm (Secondary)214 nm detects the peptide bond; 280 nm monitors Tyrosine residues (Pen-2a contains Tyr).
Gradient Protocol (Linear/Reduced Pen-2a)

Note: The reduced peptide is generally more hydrophobic (elutes later) than the folded peptide due to the exposure of hydrophobic residues that are buried in the native structure.

Step-by-Step:

  • Equilibration: 5% Solvent B for 5 minutes.

  • Loading: Inject sample.

  • Gradient: 5% to 60% Solvent B over 45 minutes (Slope: ~1.2% B/min).

  • Wash: Ramp to 95% B for 5 minutes to elute hydrophobic protecting groups.

  • Collection: Collect the major peak (typically eluting between 35-45% B).

  • Lyophilization: Freeze-dry the collected fraction immediately to prevent oxidation in the acidic buffer.

Phase II: Oxidative Folding (The Critical Step)

Synthetic Pen-2a is inactive until the three disulfide bonds (Cys45-Cys59, Cys48-Cys66, Cys60-Cys67) are formed. Random oxidation leads to misfolded isomers.

Folding Protocol (Redox Shuffling)

We utilize a Glutathione (GSH/GSSG) redox buffer to facilitate thermodynamic shuffling, allowing the peptide to find its energy minimum (native state).

Reagents:

  • Folding Buffer: 0.1 M Tris-HCl, pH 8.0 (Alkaline pH is required to deprotonate thiols).

  • Redox Pair: 1 mM Reduced Glutathione (GSH) / 0.1 mM Oxidized Glutathione (GSSG).

  • Additives: 1 mM EDTA (chelates metals that cause aggregation).

Procedure:

  • Dissolve the lyophilized Linear Pen-2a from Phase I into the Folding Buffer at a low concentration (0.1 mg/mL ) to prevent intermolecular aggregation (oligomerization).

  • Stir gently at Room Temperature (20-25°C) for 24 hours .

  • Monitoring: Analyze aliquots every 4 hours using Analytical HPLC.

    • Success Indicator: The main peak will shift to a lower retention time (left-shift) as the peptide folds into a compact, less hydrophobic sphere.

  • Quenching: Once the "folded" peak maximizes and stabilizes, acidify the solution to pH 3.0 using TFA. This "freezes" the disulfide exchange.

Phase III: Isomer Resolution (Final Polish)

The quenched folding mixture contains the Native Pen-2a, misfolded isomers, and residual linear peptide.

High-Resolution Gradient

To separate isomers that differ only by disulfide connectivity, a shallow gradient is required.

Modified Gradient Parameters:

  • Column: C18 (Analytical or Semi-Prep).

  • Temperature: 40°C (Improves mass transfer and resolution).

  • Gradient:

    • 0-5 min: 10% B (Hold)

    • 5-65 min: 20% to 40% B (Slope: 0.33% B/min). Extremely Shallow.

    • 65-70 min: 95% B (Wash).

Fraction Collection Logic:

  • Isomer 1 (Early Eluter): Often the Native, compact form.

  • Isomer 2/3 (Intermediate): Misfolded "scrambled" species.

  • Late Eluter: Residual Linear/Reduced peptide.

Verify fractions via Mass Spectrometry.[2][3] The Mass (MW) will be identical for all isomers (-6 Da from linear form due to loss of 6 protons), but the retention time and biological activity will differ.

Visualization of Workflow

Pen2a_Purification Start Crude Synthetic Pen-2a (Linear, Reduced) Ether Ether Precipitation & Solubilization Start->Ether HPLC1 Phase I: Crude HPLC (C18, Steep Gradient) Ether->HPLC1 Fold Oxidative Folding (Tris-HCl pH 8.0, GSH/GSSG) HPLC1->Fold Purified Linear Peptide Waste Discard Impurities HPLC1->Waste Truncated seqs Quench Acidification (pH 3.0) Stop Disulfide Exchange Fold->Quench 24 Hours HPLC2 Phase II: High-Res HPLC (Shallow Gradient 0.3% B/min) Quench->HPLC2 QC QC: ESI-MS & Ellman's Test HPLC2->QC Target Peak HPLC2->Waste Misfolded Isomers QC->HPLC2 Fail (Re-purify) Final Pure Native this compound QC->Final Pass

Caption: Workflow for the purification and folding of this compound. Note the critical folding step between the two HPLC phases.

Quality Control & Troubleshooting

Validation Assays
  • ESI-MS: Confirm molecular weight.

    • Linear Pen-2a: Theoretical MW.

    • Folded Pen-2a: Theoretical MW minus 6.0 Da (3 x H2 removed).

  • Ellman's Reagent Test: Detects free thiols.

    • Native: Negative result (Yellow color absent).

    • Incomplete Folding: Positive result (Yellow color present).

Troubleshooting Table
IssueProbable CauseCorrective Action
Peptide Precipitates in Buffer A Hydrophobic aggregation of Pro-rich domain.Add 5-10% ACN to the starting buffer or use a C8 column.
Broad Peaks in Phase II Isomer interconversion or column overloading.Reduce loading amount; Increase column temperature to 40-50°C.
Low Folding Yield Aggregation during folding.Reduce folding concentration to <0.1 mg/mL; Add 1M Urea to folding buffer.
Retention Time Drift Ion-pairing variation.Ensure TFA is fresh (volatile); equilibrate column for >20 mins.

References

  • Destoumieux, D., et al. (1997).[1] Penaeidins, a New Family of Antimicrobial Peptides Isolated from the Shrimp Penaeus vannamei (Decapoda).[1] Journal of Biological Chemistry. Link

  • Yang, Y., et al. (2000). Penaeidins, antimicrobial peptides of shrimp: a comparison with other effectors of innate immunity. Aquaculture.[1] Link

  • Tam, J. P., et al. (1991). Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications. Journal of the American Chemical Society. Link

  • Bachem. (2021). Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center. Link

  • Agilent Technologies. (2020). Purification of Peptides using Preparative HPLC.[4] Application Note 5990-xxxx. Link

Sources

Application Note: High-Definition Western Blot Detection of Penaeidin-2a (Pen-2a)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Detecting Penaeidin-2a (Pen-2a) presents a unique set of bio-analytical challenges that standard Western blot protocols fail to address. As a 5.5 kDa cationic antimicrobial peptide (AMP) isolated from Litopenaeus vannamei, Pen-2a falls below the resolution limit of standard Tris-Glycine SDS-PAGE and is prone to "blow-through" during electrotransfer.

This Application Note outlines a Tricine-SDS-PAGE workflow coupled with a critical Glutaraldehyde Fixation step. This protocol is engineered to maximize peptide retention and signal-to-noise ratio.

Key Molecular Characteristics of Pen-2a
FeatureSpecificationImpact on Protocol
Molecular Weight ~5.5 kDaRequires 16.5% Tricine-SDS-PAGE ; Standard Glycine gels will cause diffusion.
Isoelectric Point (pI) ~9.34 (Cationic)High positive charge affects migration; requires high-ionic strength running buffers.
Structure Proline-rich N-term; Cysteine-rich C-term (3 disulfide bridges)Reduction (DTT/BME) is essential to linearize the peptide for accurate sizing, though it may affect conformational epitopes.

Critical Materials & Reagents

Antibodies[1][2][3][4][5]
  • Primary Antibody: Anti-Penaeidin-2a (Polyclonal Rabbit IgG recommended).

    • Note: Due to high homology among Penaeidins (Pen-2, Pen-3, Pen-4), cross-reactivity is common. Validation via peptide competition assay is required for definitive isoform identification.

  • Secondary Antibody: Goat Anti-Rabbit IgG (HRP-conjugated).

Electrophoresis & Transfer[1][6][7]
  • Gel System: 16.5% Tricine-SDS-PAGE (Pre-cast or hand-cast).

  • Membrane: 0.2 µm PVDF (Polyvinylidene difluoride).

    • Critical Alert: Do NOT use 0.45 µm Nitrocellulose.[1] The 5.5 kDa peptide will pass through the pores during transfer.

  • Fixation Solution: 0.5% (v/v) Glutaraldehyde in PBS (Freshly prepared).

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Hemocyte Lysis)

Penaeidins are stored in the cytoplasmic granules of hemocytes. Proper lysis is crucial.

  • Collection: Withdraw hemolymph into anticoagulant (SIC-EDTA). Centrifuge at 800 x g for 10 min at 4°C to pellet hemocytes.

  • Lysis: Resuspend pellet in RIPA Buffer supplemented with 1x Protease Inhibitor Cocktail .

    • Expert Insight: AMPs are targets for degradation. Keep samples on ice at all times.

  • Reduction: Add 4x Tricine Sample Buffer (containing 200mM DTT). Boil at 95°C for 5 minutes.

    • Mechanism:[2][3] This breaks the 3 intramolecular disulfide bridges in the C-terminal domain, allowing the peptide to run at its true molecular weight.

Phase 2: Tricine-SDS-PAGE Separation

Standard Tris-Glycine gels resolve proteins >20 kDa. For Pen-2a (5.5 kDa), the Tricine system (Schägger & von Jagow) is mandatory to separate the peptide from the SDS micelle front.

  • Running Buffer: Use Cathode Buffer (0.1M Tris, 0.1M Tricine, 0.1% SDS) for the inner chamber and Anode Buffer (0.2M Tris, pH 8.9) for the outer chamber.

  • Voltage: Run at 30V (stacking) then increase to 100V (resolving).

  • Monitoring: Stop the run exactly when the Coomassie dye front reaches the bottom. Small peptides run just behind the dye front.

Phase 3: Electrotransfer & Chemical Fixation (The "Secret Sauce")

This is the most common failure point. Small peptides detach from the membrane during washing.[4]

  • Equilibration: Soak 0.2 µm PVDF in Methanol (1 min), then Transfer Buffer (15 min).

  • Transfer Conditions:

    • Method: Wet Tank Transfer (Crucial for cooling).

    • Settings: 200mA (constant current) for 45 minutes .

    • Warning: Do not transfer overnight. Small peptides will migrate through the membrane ("blow-through").

  • Post-Transfer Fixation (Mandatory):

    • Wash membrane 3x with PBS.

    • Incubate membrane in 0.5% Glutaraldehyde in PBS for 20 minutes at Room Temperature (RT) with gentle shaking.

    • Mechanism:[2][3] Glutaraldehyde cross-links the small peptides to the PVDF membrane matrix, preventing washout during subsequent immunodetection steps (Destoumieux et al., 1997).

    • Wash 3x (5 min each) with PBS-T (PBS + 0.05% Tween-20) to remove residual aldehyde.

Phase 4: Immunodetection[2]
  • Blocking: 5% Non-fat Dry Milk in PBS-T for 1 hour at RT.

  • Primary Incubation: Anti-Pen-2a (1:1000) in blocking buffer. Overnight at 4°C.

  • Washing: 3 x 10 min with PBS-T (Vigorous shaking).

  • Secondary Incubation: HRP-conjugate (1:5000) for 1 hour at RT.

  • Detection: ECL (Enhanced Chemiluminescence) substrate. Exposure time: 30s - 5 min.

Visualizing the Workflow

The following diagram illustrates the optimized pathway, highlighting the critical decision points that differ from standard Western blotting.

Pen2a_Western_Blot cluster_standard Standard Protocol (DO NOT USE) Sample Hemocyte Sample (Lysate) Lysis Lysis & Reduction (RIPA + DTT) Breaks Disulfide Bonds Sample->Lysis Protease Inhibitors Gel 16.5% Tricine-SDS-PAGE (Separates <10kDa) Lysis->Gel Boil 95°C Transfer Transfer to 0.2µm PVDF (Wet Tank, 45 min) Gel->Transfer Prevent Blow-through Fixation CRITICAL STEP: 0.5% Glutaraldehyde Fixation (20 mins) Transfer->Fixation Cross-link Peptide Block Blocking & Ab Incubation (Prevents Washout) Fixation->Block PBS Wash Result Signal Detection (~5.5 kDa Band) Block->Result ECL Detection StandardGel Glycine SDS-PAGE StandardMem 0.45µm Nitrocellulose StandardGel->StandardMem Diffusion/Loss

Caption: Optimized workflow for this compound detection. The green node indicates the critical fixation step often missing in standard protocols.

Troubleshooting & Validation

Diagnostic Table: Common Failure Modes
ObservationRoot CauseCorrective Action
No Signal Peptide washoutImplement Glutaraldehyde fixation post-transfer.
No Signal Blow-throughSwitch to 0.2 µm PVDF and reduce transfer time to 45 mins.
Blurred/Diffuse Bands Diffusion in gelSwitch from Glycine-SDS-PAGE to Tricine-SDS-PAGE .
High Background Aldehyde residueEnsure 3x washes with PBS-T after glutaraldehyde fixation before blocking.
Multiple Bands AggregationEnsure full reduction (fresh DTT) to break cysteine bridges; Pen-2a tends to dimerize.
Specificity Validation

To confirm the band is Pen-2a and not a homologous isoform (like Pen-3):

  • Peptide Competition: Pre-incubate the primary antibody with synthetic Pen-2a peptide (10-fold molar excess) for 1 hour.

  • Result: The specific 5.5 kDa band should disappear in the competition lane compared to the control.

References

  • Destoumieux, D., Bulet, P., Loew, D., Van Dorsselaer, A., Rodriguez, J., & Bachère, E. (1997). Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei (Decapoda).[5] Journal of Biological Chemistry, 272(45), 28398-28406.

  • Schägger, H., & von Jagow, G. (1987). Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis for the separation of proteins in the range from 1 to 100 kDa. Analytical Biochemistry, 166(2), 368-379.

  • Gueguen, Y., et al. (2006). PenBase, the shrimp antimicrobial peptide penaeidin database: Sequence-based classification and recommended nomenclature.

  • Abcam Protocols. Western blot protocol for low molecular weight proteins.

Sources

Troubleshooting & Optimization

enhancing the stability of Penaeidin-2a at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Department: Peptide Formulation & Engineering Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for High-Temperature Stability of Penaeidin-2a (Pen-2a)

Introduction: The Thermal Challenge of Pen-2a

Welcome to the technical support hub. You are likely here because your this compound (Pen-2a) samples are losing antimicrobial efficacy or precipitating during thermal stress (e.g., sterilization, elevated incubation, or storage).

To solve this, we must deconstruct the molecule. Pen-2a is a chimeric peptide with two distinct structural domains that react differently to heat:

  • N-terminal Proline-Rich Domain (PRD): Structurally flexible and hydrophobic. At high temperatures, this domain drives aggregation via non-specific hydrophobic interactions.

  • C-terminal Cysteine-Rich Domain (CRD): Stabilized by three disulfide bonds (Cys-Cys). At high temperatures, this domain is prone to disulfide scrambling (breakage and incorrect reforming) and chemical degradation (beta-elimination).

This guide provides a modular approach to stabilizing both domains.

Module 1: Structural Engineering (The Design Phase)

Q: My Pen-2a loses activity after 60°C exposure, but HPLC shows the peak is still there. What is happening? A: You are likely experiencing disulfide scrambling . The heat provides enough energy to shuffle the disulfide bridges in the CRD without changing the total molecular weight. The "scrambled" isomer is inactive but elutes similarly to the native form.

  • The Fix: If you have control over the sequence, introduce rigidifying mutations . Replacing non-essential residues in the CRD with bulky aromatics (Trp/Phe) can spatially constrain the cysteine pairs, preventing incorrect bonding. Alternatively, cyclization of the N- and C-termini can lock the global fold, raising the melting temperature (

    
    ).
    

Q: Can I modify the N-terminus to prevent aggregation? A: Yes. The native Pen-2a often contains an N-terminal pyroglutamate (pGlu). If your synthetic version has a free amine (Glutamine or Glutamate), it can cyclize spontaneously at high temperatures, altering charge and solubility.

  • Recommendation: Use N-terminal Acetylation or ensure the pGlu is fully formed during synthesis. This removes the charge variation and prevents uncontrolled chemical changes during heating.

Module 2: Formulation Strategies (The Environment Phase)

Q: What is the optimal pH for Pen-2a heat stability? A: Maintain a pH between 4.5 and 5.5 .

  • Reasoning: At neutral/alkaline pH (>7.0), the thiolate anion (

    
    ) becomes more prevalent, which catalyzes disulfide exchange (scrambling) and beta-elimination. Acidic conditions protonate the thiols (
    
    
    
    ), suppressing these degradation pathways.
  • Buffer Choice: Use Sodium Acetate or Citrate buffers. Avoid Phosphate buffers at high temperatures as they can undergo significant pH shifts during freezing/thawing cycles often associated with stability testing.

Q: The solution turns cloudy upon heating. How do I stop this? A: Cloudiness indicates aggregation driven by the Proline-Rich Domain (PRD). You need to shield these hydrophobic patches.

  • Excipient Protocol:

    • Surfactants: Add 0.01% - 0.05% Polysorbate 20 (Tween 20) . This coats the hydrophobic PRD, preventing peptide-peptide sticking.

    • Sugars: Add 5-10% Trehalose or Sucrose . These act as preferential hydrators, stabilizing the native conformation of the CRD.

    • Chelators: Add 1 mM EDTA . High temperatures accelerate metal-catalyzed oxidation of Cysteines. EDTA sequesters trace metals (Fe, Cu) present in buffers.

Module 3: Analytical Validation (The Test Phase)

Q: How do I distinguish between aggregation and chemical degradation? A: Use the "Spin & Specc" method combined with RP-HPLC.

  • Centrifuge the heated sample (10,000 x g for 5 min).

  • Measure concentration of the supernatant (

    
     or 
    
    
    
    ).
    • Drop in concentration = Aggregation (Peptide is in the pellet).

    • Stable concentration but shifted HPLC peak = Chemical Modification (Deamidation/Oxidation).

    • Stable concentration and peak, but low activity = Disulfide Scrambling .

Visual Workflows

Diagram 1: Stability Enhancement Workflow

This flowchart guides you through the logical steps of stabilizing Pen-2a, from formulation to engineering.

Pen2a_Stability_Workflow Start Start: Pen-2a Instability Analyze Identify Failure Mode Start->Analyze Agg Aggregation (Cloudy/Precipitate) Analyze->Agg Hydrophobic PRD Chem Chemical Degradation (Scrambling/Oxidation) Analyze->Chem Reactive CRD Surf Add Surfactant (0.02% Tween 20) Agg->Surf pH Adjust pH to 4.5-5.5 (Acetate Buffer) Chem->pH Chelator Add 1mM EDTA Chem->Chelator Test Validation Assay (HPLC + MIC) Surf->Test pH->Test Chelator->Test Eng Backbone Engineering (Cyclization/Mutation) Test->Eng If Fails

Caption: Step-by-step workflow for diagnosing and treating thermal instability in this compound.

Diagram 2: Troubleshooting Decision Tree

Use this logic tree when analyzing post-stress experimental data.

Troubleshooting_Logic Problem Post-Heat Stress Issue Visual Visual Inspection Problem->Visual Cloudy Cloudy / Precipitate Visual->Cloudy Clear Clear Solution Visual->Clear Aggreg Action: Add Solubilizers (Tween/Glycerol) Cloudy->Aggreg HPLC Run RP-HPLC Clear->HPLC PeakShift Peak Shift/New Peaks HPLC->PeakShift Chemical Change SamePeak Same Retention Time HPLC->SamePeak Conformational Change Deamid Action: Check pH (Prevent Deamidation) PeakShift->Deamid Scramble Action: Add EDTA/Oxidant (Fix Disulfides) SamePeak->Scramble Loss of Activity

Caption: Decision tree for isolating the root cause of Pen-2a instability based on visual and chromatographic evidence.

Standard Operating Procedure (SOP): Thermal Challenge Assay

Objective: To quantify the thermal stability (


) of Pen-2a formulations.

Materials:

  • Pen-2a stock (1 mg/mL in water).

  • Test Buffers: 50 mM Sodium Acetate (pH 5.0), 50 mM PBS (pH 7.4).

  • Heating Block or PCR Thermocycler.

  • RP-HPLC System with C18 Column.

Protocol:

  • Preparation: Dilute Pen-2a to 100 µg/mL in the Test Buffers.

  • Aliquot: Dispense 50 µL into 8 PCR tubes per buffer.

  • Stress: Incubate tubes at a gradient of temperatures for 30 minutes:

    • Temp Points: 25°C, 37°C, 45°C, 55°C, 65°C, 75°C, 85°C, 95°C.

  • Quench: Immediately place tubes on ice for 5 minutes.

  • Clarify: Centrifuge at 12,000 x g for 5 minutes to pellet aggregates.

  • Quantify: Inject 20 µL of the supernatant onto the HPLC.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10-60% B over 20 mins.

  • Analysis: Plot "Peak Area Remaining" vs. "Temperature". The temperature at which 50% of the soluble peak is lost is the

    
    .
    

Data Summary: Formulation Impact

Formulation ComponentImpact on Pen-2a StabilityMechanism of ActionRecommended Conc.
Sodium Acetate (pH 5.0) HighProtonates thiols, preventing disulfide scrambling.20-50 mM
Tween 20 HighPrevents hydrophobic aggregation of the PRD.0.01% - 0.05%
EDTA MediumSequesters metals that catalyze oxidation.1 mM
Trehalose MediumStabilizes native fold via preferential hydration.5% - 10% (w/v)
PBS (pH 7.4) Negative Promotes disulfide exchange and deamidation.Avoid at High T

References

  • Destoumieux, D., et al. (1997).[1] Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei (Decapoda).[1][2][3] Journal of Biological Chemistry.[4] Link

  • Yang, Y., et al. (2003). Solution structure of the recombinant penaeidin-3, a shrimp antimicrobial peptide.[4] Journal of Biological Chemistry.[4] Link

  • Manning, M. C., et al. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical Research.[5] Link

  • Ueda, T., et al. (2023). A Novel Peptide Reagent for Investigating Disulfide-Coupled Folding Intermediates. MDPI. Link

  • Gueguen, Y., et al. (2006). Penaeidins, antimicrobial peptides with chitin-binding activity.[1] Developmental & Comparative Immunology. Link

Sources

Technical Support Center: Overcoming Low Yield in Penaeidin-2a Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Penaeidin-2a. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical synthesis of this complex, cysteine-rich antimicrobial peptide. Penaeidins, originally isolated from shrimp, are characterized by a unique two-domain structure: a proline-rich N-terminal domain and a cysteine-rich C-terminal domain stabilized by three intramolecular disulfide bonds.[1][2][3][4] This structure, particularly the high cysteine content, presents significant challenges in achieving high-yield, high-purity synthesis.[5]

This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this compound synthesis, from solid-phase peptide synthesis (SPPS) to final purification.

Diagram: Overall Synthesis and Folding Workflow

The synthesis of a complex peptide like this compound requires a multi-stage approach. The following workflow illustrates the key phases, from initial solid-phase synthesis to the crucial oxidative folding step that establishes its biologically active structure.

This compound Synthesis Workflow SPPS Fmoc-SPPS (Solid-Phase Peptide Synthesis) Cleavage Cleavage & Global Deprotection (TFA Cocktail) SPPS->Cleavage Linear Peptide-Resin Crude_Purification Crude Peptide Purification (Optional, RP-HPLC) Cleavage->Crude_Purification Crude Linear Peptide Oxidative_Folding Oxidative Folding (Disulfide Bond Formation) Cleavage->Oxidative_Folding Direct Folding Crude_Purification->Oxidative_Folding Purified Linear Peptide Final_Purification Final Purification (RP-HPLC) Oxidative_Folding->Final_Purification Crude Folded Peptide Characterization Characterization (MS, HPLC, Assay) Final_Purification->Characterization Pure, Folded this compound

Caption: General workflow for this compound synthesis and folding.

Troubleshooting Guides: A Problem-Solving Approach

This section is organized by common problems encountered during the synthesis workflow. Each entry details the issue, potential causes, and actionable solutions with scientific rationale.

Issues During Solid-Phase Peptide Synthesis (SPPS)

This indicates inefficient peptide chain assembly, which can be due to poor coupling efficiency or peptide aggregation on the resin.[6]

Potential Cause A: Incomplete Amino Acid Coupling Sterically hindered couplings (e.g., coupling to or from proline, or between bulky residues like Arg) and the formation of secondary structures can prevent the reaction from going to completion.[7][8]

Solutions & Rationale:

  • Double Coupling: Repeating the coupling step with fresh reagents is a straightforward way to drive the reaction to completion.[7][9] This is particularly useful for known difficult couplings, such as incorporating Arginine or the amino acid following a Proline.[7]

  • Use Stronger Coupling Reagents: If standard carbodiimide-based activators (like DIC/Oxyma) are failing, switch to more potent phosphonium or aminium/uronium salt reagents like HBTU, HATU, or COMU.[6][10] These reagents form highly reactive esters, accelerating the acylation step.[11]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the probability of successful molecular interactions, driving the reaction forward.[7]

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can provide the necessary energy to overcome activation barriers and disrupt transient secondary structures that cause aggregation.[12][13][14]

Potential Cause B: On-Resin Aggregation As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, causing the resin to clump. This physically blocks reagents from accessing the N-terminus, leading to truncated or deletion sequences.[9][13][14][15] This is common in sequences longer than 20 amino acids.[9]

Solutions & Rationale:

  • Incorporate Structure-Disrupting Elements: For long or aggregation-prone sequences, proactively insert pseudoproline dipeptides or Dmb-Gly units.[9][16][17] These derivatives introduce a "kink" into the peptide backbone, disrupting the formation of β-sheet structures that lead to aggregation.[9]

  • Solvent Optimization: Switch from standard DMF to more polar, aggregation-disrupting solvents like N-Methylpyrrolidone (NMP) or add chaotropic agents like DMSO (up to 25%) to the solvent mixture.[9][14][15]

  • Use Low-Load or PEG-based Resins: Resins with lower substitution levels (e.g., 0.2-0.4 mmol/g) or PEG-based resins (like NovaSyn® TG) increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[9][17]

Issues During Cleavage and Deprotection

Side reactions during cleavage are often caused by reactive carbocations generated from the removal of side-chain protecting groups. These can modify sensitive residues like Cysteine and Tryptophan.[18]

Potential Cause A: Alkylation of Cysteine The free thiol group of Cysteine is highly nucleophilic and can be alkylated by carbocations, particularly the tert-butyl cation from Boc or tBu protecting groups. This results in an unwanted mass addition of +56 Da.[19]

Solutions & Rationale:

  • Optimize Scavenger Cocktail: The key is to efficiently trap these carbocations. A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[20] For Cys-rich peptides, adding a thiol scavenger like 1,2-ethanedithiol (EDT) is critical to keep the cysteine residues in their reduced state and prevent side reactions.[11][18] A robust cocktail is Reagent K : TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5).[11]

  • Two-Step Cleavage: A recent study recommends a two-step cleavage for mitigating S-t-butylation. First, treat the resin with a lower TFA concentration (e.g., 70%) with a robust scavenger mix for 30 minutes, then increase the TFA concentration to >80% for the remaining cleavage time.[19]

Scavenger Purpose Target Residues
Triisopropylsilane (TIS) Reduces trityl cations, prevents Trp alkylation.Trp, Cys(Trt)
1,2-Ethanedithiol (EDT) Reduces disulfide bonds, scavenges cations.Cys
Thioanisole Soft scavenger for protecting Arg(Pbf/Pmc).Arg, Met
Water (H₂O) Traps t-butyl cations.General

Potential Cause B: Aspartimide Formation Sequences containing Asp-Gly or Asp-Ser are prone to cyclization under both acidic (cleavage) and basic (Fmoc deprotection) conditions, forming a stable five-membered aspartimide ring. This can lead to a mass loss of -18 Da and can reopen to form a mixture of α- and β-aspartyl peptides, which are difficult to separate.[11][14]

Solutions & Rationale:

  • Use Hmb or Dmb Protection: During synthesis, introduce the residue preceding Aspartic acid as an Fmoc-(Hmb) protected amino acid.[11] This backbone protection sterically hinders the cyclization reaction.

  • Modify Deprotection Conditions: Adding 0.1 M HOBt to the piperidine solution during Fmoc deprotection can help suppress aspartimide formation.[11][14]

Issues with Oxidative Folding and Disulfide Bond Formation

This is the most critical and challenging step for cysteine-rich peptides like this compound. The goal is to favor the formation of the three correct intramolecular disulfide bonds over incorrect pairings or intermolecular polymerization.[21]

Potential Cause A: Random Oxidation Leading to Polymerization When all six cysteine thiols are deprotected simultaneously, random air oxidation at high peptide concentrations often leads to the formation of dimers and higher-order oligomers, which precipitate out of solution.[22]

Solutions & Rationale:

  • High Dilution: Perform the oxidation at a very low peptide concentration (0.1-0.01 mg/mL).[23] This "pseudo-dilution" effect kinetically favors intramolecular reactions (correct folding) over intermolecular reactions (polymerization).[22]

  • Use a Redox Buffer: Instead of simple air oxidation, use a redox buffer system, such as reduced/oxidized glutathione (GSH/GSSG). This allows for disulfide bond shuffling, enabling the peptide to gradually find its most thermodynamically stable (and often correct) conformation.[21]

  • On-Resin Cyclization: Form at least the first disulfide bond while the peptide is still attached to the resin.[22][24] The resin beads physically isolate the peptide chains from each other, effectively preventing intermolecular reactions and leading to higher yields of the desired monomeric product.[22]

Potential Cause B: Incorrect Disulfide Connectivity For peptides with multiple disulfide bonds, simply achieving monomeric cyclization is not enough; the correct Cys-Cys pairings must be formed. Random oxidation may not yield the single, biologically active isomer.[25]

Solution: Orthogonal Protection Strategy This is the most robust method for ensuring correct disulfide connectivity.[21][26] It involves using different classes of thiol protecting groups for each pair of cysteines that will form a bond. Each class of protecting group can be removed under specific conditions without affecting the others, allowing for sequential, directed disulfide bond formation.

Diagram: Orthogonal Protection for Regioselective Folding

Orthogonal Protection Strategy cluster_0 Step 1: Synthesize Linear Peptide cluster_1 Step 2: Form First Disulfide Bond cluster_2 Step 3: Form Second Disulfide Bond cluster_3 Step 4: Form Final Disulfide Bond Peptide Linear Peptide Cys(A)-Cys(B)-Cys(C)-Cys(A)-Cys(B)-Cys(C) DeprotectA Selective Deprotection of Group A Peptide->DeprotectA OxidizeA Oxidation → Bond 1 DeprotectA->OxidizeA DeprotectB Selective Deprotection of Group B OxidizeA->DeprotectB OxidizeB Oxidation → Bond 2 DeprotectB->OxidizeB DeprotectC Selective Deprotection of Group C OxidizeB->DeprotectC OxidizeC Oxidation → Bond 3 DeprotectC->OxidizeC

Caption: Sequential disulfide bond formation using orthogonal protecting groups.

Protecting Group Common Abbreviation Cleavage Condition Orthogonal To
TritylTrtMild acid (e.g., TFA in cleavage cocktail)Acm, StBu
AcetamidomethylAcmIodine (I₂), Hg(II), Ag(I)Trt, Mmt
4-MethoxytritylMmtDilute acid (1-2% TFA in DCM)Acm, Trt
tert-ButylthioStBuReducing agents (e.g., phosphines)Acm, Trt

This table provides examples of commonly used orthogonal protecting groups. The selection depends on the specific peptide sequence and overall synthetic strategy.[5][21][26]

Frequently Asked Questions (FAQs)

Q: What is the sequence and structure of this compound? A: this compound from Penaeus vannamei is a 72-amino acid precursor protein.[27] The mature peptide is smaller and characterized by a proline-rich N-terminus and a C-terminal domain containing six cysteines that form three disulfide bonds, which is critical for its antimicrobial activity.[1][2][3] The disulfide bridge pattern is typically 1-3, 2-5, and 4-6.[1]

Q: My Cys-containing peptide is difficult to purify by RP-HPLC. What can I do? A: Cysteine-rich peptides can be challenging to purify due to hydrophobicity, aggregation, and the presence of closely eluting isomers.[28][29] If standard C18 columns with acetonitrile/water/TFA gradients are not effective, consider using a different stationary phase (e.g., C4 or diphenyl) or altering the mobile phase, for instance by using a different ion-pairing agent or solvent system.[30][31] Purifying the peptide before forming all disulfide bonds, such as when the Cys(Acm) groups are still attached, can also simplify purification as the protected peptide is less prone to oxidation and aggregation.[20][23]

Q: Can I perform the entire synthesis, including disulfide bond formation, on an automated synthesizer? A: Yes, with the right strategy and instrumentation, a fully automated synthesis including on-resin, regioselective disulfide bond formation is possible.[32][33] This requires careful planning of the orthogonal protecting group strategy and programming the synthesizer to perform the selective deprotection and oxidation steps sequentially.[32][33]

Appendix: Key Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation (Acm Deprotection)

This protocol is adapted for forming a disulfide bond on-resin between two Cys(Acm) protected residues.[22]

  • Resin Swelling: Swell the peptidyl-resin (containing two Cys(Acm) residues) in N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) for 1 hour.

  • Reagent Preparation: Prepare a 0.1 M solution of Iodine (I₂) in DMF.

  • Deprotection & Oxidation: Drain the DMF from the swollen resin. Add the iodine solution (typically 10 equivalents relative to the peptide loading) to the resin.

  • Reaction: Agitate the resin slurry at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by performing a test cleavage on a small sample of beads.

  • Quenching: After the reaction is complete, wash the resin extensively with DMF to remove excess iodine. Then, wash with a 1 M solution of ascorbic acid in DMF to quench any remaining iodine, followed by washes with DMF and Dichloromethane (DCM).

  • Final Cleavage: The now-cyclized peptide can be cleaved from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Note: Do not use thiol-based scavengers like EDT in this final cleavage, as they will reduce the newly formed disulfide bond.

Protocol 2: In-Solution Oxidative Folding (Redox Buffer)

This protocol describes the folding of a fully reduced linear peptide in a glutathione redox buffer.

  • Peptide Dissolution: Dissolve the lyophilized, crude linear peptide in a small amount of 50% aqueous acetic acid.

  • Buffer Preparation: Prepare the folding buffer: 0.1 M Tris-HCl or Ammonium Acetate, pH 7.5-8.0. Add reduced glutathione (GSH) and oxidized glutathione (GSSG) to final concentrations of 2 mM and 0.2 mM, respectively (a 10:1 ratio is a good starting point).

  • Initiate Folding: Add the dissolved peptide dropwise to the vigorously stirring folding buffer to achieve a final peptide concentration of 0.1 mg/mL or less.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C, stirring gently in a vessel open to the air, for 12-24 hours.

  • Monitoring: Monitor the progress of the folding by taking aliquots at various time points, quenching with acid (e.g., formic acid), and analyzing by RP-HPLC and MS. The correctly folded monomer should appear as a new peak with a mass decrease of -6 Da (for 3 bonds) compared to the reduced peptide.

  • Quenching and Purification: Once the reaction is complete, acidify the entire solution to pH < 4 with TFA or formic acid to stop the reaction. The peptide can then be purified directly by preparative RP-HPLC.

References

  • On-Resin vs. Solution-Phase Disulfide Bond Formation with Fmoc-Cys(Acm)-OH. BenchChem.
  • How to Optimize Peptide Synthesis?. Bio-Link.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GenScript.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • IMPROVING PEPTIDE SYNTHESIS. Tetras.
  • Potential side reactions of the azide group in Fmoc SPPS. BenchChem.
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. Available at: [Link]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine. BenchChem.
  • Fractionation and purification of cysteine-rich citcol peptides by reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Peptide Synthesis Strategies. AmbioPharm.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
  • Isolation of Cysteine-Rich Peptides from Citrullus colocynthis. Molecules. Available at: [Link]

  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs. BenchChem.
  • Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters. Available at: [Link]

  • An Effective Method of On-Resin Disulfide Bond Formation in Peptides. Organic Letters. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
  • Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Biotage.
  • Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP. Journal of Natural Products. Available at: [Link]

  • Regioselective Disulfide Formation. In: Oxidative Folding of Peptides and Proteins. Royal Society of Chemistry. Available at: [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

  • Cysteine Derivatives. Bachem.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
  • Synthesis of peptides containing three disulfide bonds: can it be fully automated?. Biotage.
  • Disulfide Rich Peptides - which order should the disulfide bonds be formed?. Biotage.
  • Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Analytical Biochemistry. Available at: [Link]

  • Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. Available at: [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Peptide Purification Process & Methods: An Overview. Bachem.
  • This compound - Penaeus vannamei (Whiteleg shrimp). UniProt. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Journal of Peptide Science. Available at: [Link]

  • DESIGN AND SYNTHESIS OF CYSTEINE-RICH PEPTIDES. Nanyang Technological University. Available at: [Link]

  • PenBase, the shrimp antimicrobial peptide penaeidin database: Sequence-based classification and recommended nomenclature. Aquaculture. Available at: [Link]

  • Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. Available at: [Link]

  • Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. ResearchGate. Available at: [Link]

  • Penaeidins, antimicrobial peptides of shrimp: a comparison with other effectors of innate immunity. Aquaculture. Available at: [Link]

  • Penaeidins, a New Family of Antimicrobial Peptides Isolated from the Shrimp Penaeus vannamei (Decapoda). Journal of Biological Chemistry. Available at: [Link]

  • Diversity in penaeidin antimicrobial peptide form and function. Invertebrate Survival Journal. Available at: [Link]

Sources

resolving aggregation issues during Penaeidin-2a purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aggregation & Yield Issues During Penaeidin-2a (Pen-2a) Purification Role: Senior Application Scientist Status: Operational

Core Directive & Diagnostic Overview

Welcome to the technical support hub for This compound (Pen-2a) . As a Senior Application Scientist, I understand that purifying this 5.5–6.6 kDa antimicrobial peptide (AMP) presents a unique "double-edged" challenge.

The Root Cause: Pen-2a is a structural chimera. It possesses a Proline-Rich Domain (PRD) at the N-terminus (hydrophobic/unstructured) and a Cysteine-Rich Domain (CRD) at the C-terminus (rigid/disulfide-bonded).[1]

  • The Conflict: The PRD promotes non-specific hydrophobic aggregation, while the CRD requires precise oxidative folding to form 3 disulfide bridges. If the CRD misfolds (scrambles), it exposes hydrophobic patches that the PRD amplifies into insoluble aggregates.

Use the diagnostic tree below to identify where your process is failing.

Diagnostic Workflow: Locating the Aggregate

Pen2a_Diagnosis Start Start: Where is the loss? Lysis Post-Lysis / Extraction Start->Lysis Refold During Refolding Start->Refold Column During Chromatography (CEX/HPLC) Start->Column Soluble Is Pen-2a in soluble fraction? Lysis->Soluble Precip Visible precipitation? Refold->Precip Smear Elution as broad smear? Column->Smear Action1 Issue: Inclusion Body Formation Sol: Urea/Guanidine Solubilization Soluble->Action1 No (In Pellet) Action2 Issue: Disulfide Scrambling Sol: Optimize Redox (GSH/GSSG) + Arginine Precip->Action2 Yes Action3 Issue: Hydrophobic Stacking Sol: Add Isopropanol or adjust pH < pI Smear->Action3 Yes

Figure 1: Diagnostic logic flow for isolating the aggregation step in Pen-2a purification.

Module 1: Upstream Solubilization (Inclusion Bodies)

If expressing recombinantly in E. coli, Pen-2a is toxic to the host and usually sequestered into Inclusion Bodies (IBs). This is actually beneficial, as it protects the peptide from proteolysis, but it requires aggressive solubilization.

The Protocol: Chaotropic Extraction

Objective: Fully denature the peptide to linearize the CRD and prevent PRD stacking.

ComponentConcentrationFunctionScientific Rationale
Guanidine HCl 6 MChaotropeStronger denaturant than Urea; essential to break the PRD hydrophobic stacks.
DTT or

-ME
10–20 mMReductantCritical: You must fully reduce the 6 cysteines. If partial disulfides remain, refolding will fail.
Tris-HCl 50 mM (pH 8.[2]0)BufferKeeps pH optimized for subsequent reduction.
EDTA 1 mMChelatorPrevents metal-catalyzed air oxidation of cysteines before you are ready.

Expert Insight: Do not attempt to purify Pen-2a from the soluble fraction of E. coli unless using a fusion partner (like Thioredoxin or SUMO) that masks the cationic charge. The free peptide will bind to host DNA and cell debris, precipitating immediately upon lysis.

Module 2: The Refolding Phase (The "Kill Step")

This is where 90% of aggregation occurs. You are attempting to oxidize 6 cysteines into 3 specific bridges (Cys-Cys pairings) while the Proline-rich domain is trying to stick to everything.

The Solution: Arginine-Assisted Pulse Refolding

We utilize L-Arginine to suppress aggregation. Arginine acts as a "neutral crowder," interacting with the hydrophobic PRD to prevent intermolecular clumping, allowing the CRD time to fold intramolecularly.

Step-by-Step Protocol
  • Preparation: Dilute your solubilized IB sample to ~1 mg/mL. High concentration = Aggregation.

  • Refolding Buffer (The "Golden Mix"):

    • Base: 50 mM Tris-HCl, pH 8.0 (Disulfide exchange requires basic pH).

    • Aggregation Suppressor: 0.5 M to 1.0 M L-Arginine (Essential).

    • Redox Pair: 2 mM GSH (Reduced Glutathione) / 0.2 mM GSSG (Oxidized Glutathione).

    • Ratio: Maintain a 10:1 GSH:GSSG ratio to promote "shuffling" of wrong bonds into correct ones.

  • Method: Use Pulse Renaturation . Add your denatured protein into the refolding buffer in small aliquots (pulses) over 24 hours rather than all at once. This keeps the concentration of unfolded intermediates low.

Mechanism of Action

Refolding_Pathway cluster_0 Critical Control Point Unfolded Reduced/Denatured (Linear) Intermediate Molten Globule (Hydrophobic Exposure) Unfolded->Intermediate Dilution Agg AGGREGATE (Intermolecular PRD Stacking) Intermediate->Agg High Conc. or No Arginine Native Native Pen-2a (3 x Disulfides Formed) Intermediate->Native 1M Arginine + Redox Shuffling

Figure 2: The kinetic competition between aggregation and correct folding. Arginine blocks the path to 'Aggregate'.

Module 3: Chromatography & Polishing

Once refolded, Pen-2a is highly cationic (pI ~9.34). You must separate the correctly folded monomer from the misfolded aggregates.

Cation Exchange Chromatography (CEX)
  • Column: SP Sepharose or Mono S (Strong Cation Exchanger).

  • Buffer A: 20 mM Sodium Phosphate, pH 6.0 (Below pI, ensures strong binding).

  • Buffer B: Buffer A + 1.0 M NaCl.

  • The Aggregation Trap: If you see precipitation on the column, it is likely due to the Chitin-Binding Domain properties of Pen-2a interacting with column matrices or contaminants. Ensure your feed is filtered (0.22 µm) and free of endotoxins/lipids which Pen-2a binds avidly.

RP-HPLC (Polishing)
  • Risk: The high pressure and organic solvent can induce unfolding.

  • Mitigation: Use a shallow gradient.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 20% to 50% B over 40 minutes. Pen-2a usually elutes around 30-35% B.

    • Temperature: Maintain column at 40°C to reduce backpressure and improve mass transfer, reducing on-column aggregation.

Frequently Asked Questions (Troubleshooting)

Q1: I see multiple peaks in HPLC after refolding. Which is my peptide? A: Pen-2a has 6 cysteines.[3] These "extra" peaks are likely disulfide isomers (scrambled species).

  • Verification: Isolate peaks and run an antimicrobial activity assay. Only the native form is fully active.

  • Fix: Increase the duration of refolding or adjust the GSH:GSSG ratio to 5:1 to allow more aggressive shuffling.

Q2: My peptide precipitates when I dialyze out the Urea. A: Dialysis is too slow and creates a concentration gradient that favors aggregation.

  • Fix: Switch to Rapid Dilution (Pulse Renaturation) as described in Module 2. Never dialyze a cysteine-rich AMP directly from denaturant to PBS.

Q3: Why is my yield low despite good expression? A: You might be losing protein to adsorption. Pen-2a is "sticky" (Proline-rich).

  • Fix: Use low-binding plasticware. Avoid glass. If filtering, use PES (Polyethersulfone) membranes; avoid Cellulose Acetate as Pen-2a may bind to carbohydrate-based matrices (related to its chitin-binding function).

Q4: Can I use a His-tag? A: Yes, but ensure the linker is accessible. The PRD can wrap around tags. A SUMO-tag is superior because it acts as a solubility enhancer (chaperone) for the hydrophobic PRD.

References & Authoritative Grounding

The protocols and mechanisms described above are grounded in the structural and functional characterization of Penaeidins.[3][4]

  • Destoumieux, D., et al. (1997). Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei (Decapoda).[2][5] Journal of Biological Chemistry.

    • Relevance: Defines the PRD/CRD structure and native purification context.

  • Yang, Y., et al. (2005). Recombinant expression and range of activity of penaeidins, antimicrobial peptides from penaeid shrimp. European Journal of Biochemistry.[2]

    • Relevance: Establishes recombinant expression protocols in Yeast/Bacteria and activity assays.

  • Gueguen, Y., et al. (2006). Antimicrobial peptides from marine invertebrates: From basic science to applications.

    • Relevance: Discusses the disulfide bridging patterns (C1-C3, C2-C5, C4-C6) essential for stability.

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification.[6] Analytical Biochemistry.

    • Relevance: Foundational text for using Arginine and chaotropes in purification.

Sources

optimizing pH conditions for Penaeidin-2a antimicrobial activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for Penaeidin-2a antimicrobial activity Ticket ID: PEN2A-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

The Knowledge Base: Mechanisms & pH Sensitivity[1][2][3]

Core Peptide Profile
  • Molecule: this compound (Pen-2a) from Litopenaeus vannamei.

  • Structure: Dual-domain cationic peptide.[1]

    • N-terminal: Proline-rich domain (PRD) – likely involved in membrane permeabilization and protein-protein interactions.

    • C-terminal: Cysteine-rich domain (CRD) – stabilized by 3 disulfide bridges (Defensin-like).

  • Isoelectric Point (pI): ~9.34.[2][3]

  • Primary Targets: Gram-positive bacteria (Micrococcus luteus, Bacillus megaterium) and Filamentous Fungi (Fusarium oxysporum).[1]

Why pH Matters for Pen-2a

Optimizing pH is not about finding a single "magic number"; it is about balancing peptide stability , cationic charge , and target affinity .

  • Electrostatic Attraction (The Charge Rule): Pen-2a relies on a net positive charge to attract to negatively charged bacterial membranes (lipoteichoic acid in Gram-positives) or fungal cell walls.

    • pH < 9.3 (pI):[1][2][4] Peptide is positively charged (Active).

    • pH > 9.3:[2][4] Peptide becomes neutral/negative (Inactive/Aggregates).

    • Sweet Spot: pH 5.5 – 7.4 ensures high positive charge density without compromising bacterial physiology.

  • Chitin Binding (The Fungal Factor): Unlike many AMPs, Pen-2a has a specific affinity for chitin.

    • Mechanism:[5][6][7] The CRD binds chitin, a key component of fungal cell walls.

    • pH Dependency: Chitin binding is often stronger at slightly alkaline pH (pH 7.5 – 8.0), whereas electrostatic killing is better at neutral/acidic pH.

Visualization: Mechanism of Action vs. pH

Pen2a_Mechanism pH_Low Acidic pH (5.0 - 6.5) Pen_Pos Pen-2a: High Net Positive Charge pH_Low->Pen_Pos Maximizes Protonation pH_Phys Physiological pH (7.4) pH_Phys->Pen_Pos Balanced Charge Target_Fun Fungal Chitin (Binding Affinity) pH_Phys->Target_Fun Optimal Chitin Binding Window pH_High Alkaline pH (>9.0) Pen_Neut Pen-2a: Neutral/Aggregated pH_High->Pen_Neut Deprotonation near pI Target_Bac Gram(+) Membrane (Electrostatic Attack) Pen_Pos->Target_Bac Strong Attraction Pen_Pos->Target_Fun Moderate Binding Result_Fail Loss of Activity Pen_Neut->Result_Fail Result_Kill Microbial Lysis Target_Bac->Result_Kill Target_Fun->Result_Kill

Caption: Figure 1. The influence of pH on this compound charge states and target interaction pathways.

Experimental Protocols

Buffer Selection Matrix

Incorrect buffers are the #1 cause of experimental failure with cationic peptides.

Buffer SystempH RangeSuitabilityNotes
Sodium Phosphate (NaPi) 5.8 – 8.0High Standard for MIC assays. Warning: High phosphate (>50mM) can precipitate some cationic peptides; keep low (10mM).
MES 5.5 – 6.5High Excellent for testing stability in acidic environments (mimicking phagolysosomes).
HEPES 7.0 – 8.0Medium Good for cell culture, but can generate radicals; keep in dark if possible.
Tris-HCl 7.0 – 9.0Low Temperature-dependent pH. Poor buffering capacity below pH 7.5. Avoid if possible for precise MICs.
Acetate 4.0 – 5.5Specific Use only for extreme acid stability tests.
Protocol: pH-Optimized MIC Assay

Objective: Determine Minimum Inhibitory Concentration (MIC) while controlling for pH effects.

Reagents:

  • Lyophilized Pen-2a (purity >95%).

  • 10mM Sodium Phosphate Buffer (prepare stocks at pH 6.0, 7.0, 7.4, 8.0).

  • Mueller-Hinton Broth (MHB) or Potato Dextrose Broth (PDB) for fungi.

Workflow:

  • Reconstitution: Dissolve lyophilized Pen-2a in sterile acidified water (0.01% Acetic Acid) to 1 mg/mL. Do not dissolve directly in pH 8 buffer or high salt, as this may trigger aggregation.

  • Buffer Exchange (Critical): Dilute the peptide stock into the specific test buffers (e.g., 10mM NaPi pH 7.4).

  • Inoculum Prep: Adjust bacteria to

    
     CFU/mL in the same buffered broth.
    
  • Incubation: Mix peptide and bacteria 1:1 in a 96-well plate.

  • Readout: Measure OD600 after 18-24h.

Visualization: Assay Workflow

Assay_Workflow cluster_buffers pH Condition Setup Start Lyophilized Pen-2a Recon Reconstitute in 0.01% Acetic Acid (Prevents Aggregation) Start->Recon B1 Buffer A: pH 6.0 (MES) Recon->B1 B2 Buffer B: pH 7.4 (NaPi) Recon->B2 B3 Buffer C: pH 8.0 (Tris) Recon->B3 Mix Mix with Bacteria/Fungi (Low Ionic Strength) B1->Mix B2->Mix B3->Mix Read Measure OD600 Mix->Read

Caption: Figure 2. Step-by-step workflow for preparing pH-controlled antimicrobial assays.

Troubleshooting Guide

Issue: Peptide Precipitation upon Reconstitution

  • Cause: You likely added a high-pH buffer (pH > 8.5) or high salt buffer directly to the lyophilized powder. The local concentration exceeded solubility limits near the pI.

  • Solution: Always reconstitute in water or weak acid (0.01% acetic acid) first. Add concentrated buffer to the dissolved peptide slowly.

Issue: Loss of Activity at pH 8.0

  • Cause: Deprotonation of Lysine/Arginine residues reduces the net positive charge, weakening the electrostatic attraction to the bacterial membrane.

  • Solution: If your experiment requires pH 8.0 (e.g., to mimic seawater conditions), you must increase the peptide concentration by 2-5x to achieve the same MIC observed at pH 7.0.

Issue: Inconsistent Results with Fungi vs. Bacteria

  • Cause: Fungal assays often require longer incubation times (48h+). If the pH of the buffer drifts during this time (common with unbuffered media), results will vary.

  • Solution: Use 10-20mM HEPES or MOPS for fungal assays to maintain pH stability over 48h.

Issue: High Background Growth in Controls

  • Cause: Some bacteria grow poorly at pH < 6.0 or > 8.0.

  • Solution: Always run a "Buffer Only" control (Bacteria + Buffer at specific pH) to normalize growth curves.

Frequently Asked Questions (FAQs)

Q: Can I use PBS (Phosphate Buffered Saline) for Pen-2a assays? A: Use with caution. Standard PBS contains ~150mM NaCl. High salt can shield the electrostatic interaction between Pen-2a and bacteria, artificially raising the MIC. We recommend 10mM Sodium Phosphate (no added NaCl) or low-salt buffers for initial screening.

Q: What is the best pH for storage? A: Acidic. Store aliquots at -20°C or -80°C in 0.01% - 0.1% Trifluoroacetic acid (TFA) or Acetic Acid. This keeps the cysteines protonated and reduces disulfide shuffling.

Q: Does Pen-2a work against Gram-negatives like E. coli? A: Generally, activity is low against Gram-negatives. However, optimizing to a lower pH (pH 5.5 - 6.0) can sometimes enhance activity by increasing the net positive charge and permeabilizing the outer membrane, though it remains less effective than against Gram-positives.

Q: How do I verify the disulfide bridges are intact after pH adjustment? A: If you expose the peptide to pH > 8.0 for extended periods, run an RP-HPLC or Mass Spec. A shift in retention time or mass usually indicates disulfide scrambling or oxidation.

References

  • Destoumieux, D., et al. (1997). "Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei (Decapoda)." Journal of Biological Chemistry, 272(46), 28398-28406.

  • Destoumieux, D., et al. (1999). "Recombinant expression and range of activity of penaeidins, antimicrobial peptides from penaeid shrimp." European Journal of Biochemistry, 266(2), 335-346.

  • Destoumieux, D., et al. (2000). "Penaeidins, antimicrobial peptides with chitin-binding activity, are produced and stored in shrimp granulocytes and released after microbial challenge." Journal of Cell Science, 113(3), 461-469.

  • Yang, Y., et al. (2003). "pH Dependence of Microbe Sterilization by Cationic Antimicrobial Peptides." Antimicrobial Agents and Chemotherapy, 47(7), 2366-2372.

Sources

Validation & Comparative

Benchmarking Structural Validation of Penaeidin-2a: NMR vs. CD & In Silico

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Two-Domain" Challenge

Penaeidin-2a (Pen-2a) presents a unique structural paradox that renders standard high-throughput validation methods insufficient. As a chimeric antimicrobial peptide (AMP), it fuses a flexible, Proline-Rich Domain (PRD) at the N-terminus with a rigid, Cysteine-Rich Domain (CRD) at the C-terminus.

  • The Problem: Standard Circular Dichroism (CD) averages the signals of these two distinct domains, often masking the unfolding of one domain if the other remains stable. Similarly, AlphaFold2 (AF2) often hallucinates rigidity in the PRD or misassigns the specific disulfide topology (1-3, 2-5, 4-6) required for the CRD's amphipathic helix formation.

  • The Solution: Solution NMR spectroscopy remains the only self-validating method to resolve the atomic-level independence of the PRD and the precise disulfide connectivity of the CRD in physiological buffers.

Comparative Analysis: Why NMR is Non-Negotiable

The following table contrasts the three primary validation modalities for Pen-2a.

Table 1: Methodological Performance Matrix
FeatureNMR Spectroscopy (Gold Standard)Circular Dichroism (CD) AlphaFold2 / MD (In Silico)
Resolution Atomic (< 0.5 Å RMSD backbone)Low (Secondary Structure %)High (Predicted, not experimental)
Disulfide Validation Direct: NOEs between Cys H

protons confirm connectivity.
None: Cannot distinguish isomers.Inferred: Often biases towards lowest energy, missing kinetic traps.
PRD Analysis Explicit: Resolves cis/trans Proline isomers and flexibility.Blind: Poly-proline II helix signal is weak/obscured by

-helix.
Variable: Often predicts low pLDDT (disorder) without ensemble data.
Sample Req. High (0.3–0.5 mL @ >1 mM,

N optional)
Low (< 50

g)
None (Sequence only)
Throughput Weeks (Data + Assignment)MinutesSeconds
Verdict Required for IND/Publication QC / Batch Release only Hypothesis Generation only
Expert Insight: The AlphaFold "Trap"

While AlphaFold2 yields high-confidence scores for the helical CRD, it frequently fails to predict the correct disulfide pattern (C1-C3, C2-C5, C4-C6) specific to Penaeidins, often defaulting to the "ladder-like" connectivity seen in defensins. You cannot rely on AF2 for disulfide validation.

Experimental Protocol: NMR Validation Workflow

This protocol is designed for unlabeled (natural abundance) synthetic Pen-2a, as recombinant production of AMPs is often toxic to host cells.

Phase 1: Sample Preparation (Critical for Exchange)

The PRD is solvent-exposed. To prevent rapid amide proton exchange (which erases signals), pH control is paramount.

  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (lock signal).
  • Buffer: 20 mM Sodium Phosphate.

  • pH: Adjust to pH 3.5 – 4.5 . Note: Do not use pH 7.0. The amide protons in the flexible PRD will exchange too rapidly with water, disappearing from the TOCSY spectrum.

  • Reference: Internal DSS (2,2-dimethyl-2-silapentane-5-sulfonate) at 0 ppm.

Phase 2: Data Acquisition

Run the following 2D experiments at 298K (and 288K to resolve overlap).

  • 2D TOCSY (Total Correlation Spectroscopy): Mixing time (

    
    ) = 60–80 ms.
    
    • Purpose: Identifies amino acid spin systems (fingerprints).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time (

    
    ) = 150–200 ms.
    
    • Purpose: Sequential assignment (

      
      ) and distance constraints for folding.
      
Phase 3: The "Proline Walk" (Senior Scientist Technique)

Standard sequential assignment relies on


 NOEs. This fails in the PRD  because Proline has no amide proton.
  • Protocol: You must bridge the gap using the

    
     and 
    
    
    
    protons.
  • The Link: Look for strong NOE cross-peaks between

    
      (residue before Pro) and 
    
    
    
    (the Proline ring protons).
  • Isomer Check: If you see

    
     NOEs, the Proline is in the cis conformation (rare but possible). Strong 
    
    
    
    indicates the bioactive trans conformation.
Phase 4: Disulfide Mapping (The CRD Signature)

Penaeidins possess a specific connectivity: C1–C3, C2–C5, C4–C6 .

  • Locate Cysteine spin systems in TOCSY (distinct downfield

    
     and 
    
    
    
    ).
  • In NOESY, search for inter-residue

    
      or 
    
    
    
    NOEs between distant Cysteines.
  • Validation: If you observe NOEs between C1-C2 or C3-C4, your peptide is misfolded (scrambled isomers).

Visualization of Workflows

Diagram 1: The NMR Validation Logic

This flow illustrates the decision-making process for assigning the difficult PRD and CRD regions.

NMR_Workflow Start Purified Pen-2a Peptide Acquisition 2D 1H-NMR (TOCSY + NOESY) pH 4.0, 298K Start->Acquisition Region_Split Region-Specific Strategy Acquisition->Region_Split PRD_Assign Proline-Rich Domain (N-term) No Amide Protons Region_Split->PRD_Assign Residues 1-28 CRD_Assign Cysteine-Rich Domain (C-term) Helical + Disulfides Region_Split->CRD_Assign Residues 29-End Pro_Walk Sequential Walk: H-alpha(i-1) -> H-delta(Pro_i) PRD_Assign->Pro_Walk Flexibility Check NOE Density: Few medium/long range NOEs = Flexible Pro_Walk->Flexibility Structure Final Structure Calculation (CYANA / Xplor-NIH) Flexibility->Structure SS_Map Disulfide Mapping: Search H-beta/H-beta NOEs CRD_Assign->SS_Map Topo_Check Topology Validation: Confirm 1-3, 2-5, 4-6 Pattern SS_Map->Topo_Check Topo_Check->Structure

Caption: Workflow distinguishing the assignment strategies for the flexible Proline-Rich Domain (PRD) vs. the rigid Cysteine-Rich Domain (CRD).

Diagram 2: Disulfide Connectivity Verification

This diagram visualizes the specific topology required to validate the Penaeidin fold against misfolded isomers.

Disulfide_Map C1 Cys 1 (Pos ~32) C2 Cys 2 (Pos ~36) C3 Cys 3 (Pos ~47) C1->C3 Bond A C5 Cys 5 (Pos ~54) C2->C5 Bond B C4 Cys 4 (Pos ~48) C6 Cys 6 (Pos ~55) C4->C6 Bond C

Caption: The mandatory 1-3, 2-5, 4-6 disulfide connectivity signature for this compound. Any deviation indicates misfolding.

References

  • Yang, Y., et al. (2003).[1] Solution Structure of the Recombinant Penaeidin-3, a Shrimp Antimicrobial Peptide.[2][3] Journal of Biological Chemistry.[1]

  • UniProt Consortium. (2024). UniProtKB - P81057 (this compound).[4] UniProt.[4]

  • Kanelis, V., et al. (2000).[5] Sequential assignment of proline-rich regions in proteins.[5][6] Journal of Biomolecular NMR.[5][6]

  • Fowler, N.J., & Williamson, M.P. (2022). The Accuracy of NMR Structures Using RCI and Rigidity (ANSURR). Frontiers in Molecular Biosciences.

  • Gueguen, Y., et al. (2006). Penaeidins, antimicrobial peptides with chitin-binding activity.[7] Developmental & Comparative Immunology.

Sources

benchmarking Penaeidin-2a against crustin and anti-lipopolysaccharide factors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: Penaeidin-2a vs. Crustin and Anti-Lipopolysaccharide Factors (ALFs)

Executive Summary: The Strategic Landscape of Shrimp AMPs

In the development of aquaculture therapeutics and antimicrobial alternatives, three major classes of shrimp antimicrobial peptides (AMPs) dominate the landscape: Penaeidins , Crustins , and Anti-lipopolysaccharide factors (ALFs) .[1] While all three serve innate immune functions, their distinct structural motifs dictate divergent therapeutic applications.

  • This compound is the specialist. With a unique dual-domain structure, it excels in antifungal applications and targets Gram-positive bacteria but lacks potency against Gram-negative pathogens like Vibrio.

  • ALFs are the broad-spectrum heavyweights. Characterized by a highly stable β-hairpin, they exhibit femtomolar to micromolar affinity for LPS, making them the superior choice for combating Gram-negative sepsis (Vibrio, E. coli).

  • Crustins are the functional hybrids. Containing a Whey Acidic Protein (WAP) domain, they combine antimicrobial activity (primarily Gram-positive) with protease inhibition, offering a unique mechanism for neutralizing virulence factors.

This guide provides a technical benchmarking of this compound against these alternatives, grounded in experimental data and mechanistic distinctness.

Mechanistic Comparison: Structural Determinants of Function

The efficacy of these peptides is not merely a function of charge but of specific molecular recognition.

Structural Architectures
FeatureThis compound Crustin (Type I/II) Anti-LPS Factor (ALF)
Core Motif Chimera: Proline-rich N-terminus (PRD) + Cysteine-rich C-terminus (CRD).WAP Domain: Four-Disulfide Core (4DSC) with protease inhibitory loop.β-Hairpin: Amphipathic loop stabilized by a single disulfide bond.
Target Ligand Chitin (Fungal cell wall), Teichoic Acids (Gram+).Peptidoglycan , Bacterial Proteases (Subtilisin/Elastase).Lipopolysaccharide (LPS) (Gram-), Lipoteichoic Acid (LTA), β-Glucan.[2]
Mode of Action Chitin-binding

Hyphal growth inhibition; Membrane permeabilization.
Bacterial agglutination; Protease inhibition; Membrane disruption.Rapid membrane permeabilization; Endotoxin neutralization.
Mechanism of Action Diagram

AMP_Mechanism Pen This compound Target_Fungi Fungal Cell Wall (Chitin) Pen->Target_Fungi PRD Domain binds Target_GramPos Gram(+) Membrane (Teichoic Acid) Pen->Target_GramPos CRD Domain inserts Crus Crustin Crus->Target_GramPos Cationic interaction Target_Protease Bacterial Proteases (Virulence Factors) Crus->Target_Protease WAP Domain binds ALF ALF (Anti-LPS Factor) ALF->Target_GramPos Binds LTA Target_GramNeg Gram(-) Outer Membrane (LPS Lipid A) ALF->Target_GramNeg β-hairpin binds LPS Effect_Growth Hyphal Growth Inhibition Target_Fungi->Effect_Growth Effect_Lysis Membrane Permeabilization (Lysis) Target_GramPos->Effect_Lysis Target_GramNeg->Effect_Lysis Effect_Inhib Virulence Neutralization Target_Protease->Effect_Inhib

Figure 1: Comparative Mechanism of Action. Penaeidin targets chitin/fungi; Crustin targets proteases/Gram+; ALF targets LPS/Gram-.

Performance Benchmarking: The Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values from comparative studies involving Litopenaeus vannamei and Penaeus monodon peptides.

Antimicrobial Potency (MIC in µM)
Target OrganismThis compound Crustin (Type I) ALF (Group B/D) Winner
Gram-Negative (Vibrio harveyi)> 50 µM (Inactive)12.5 – 50 µM0.5 – 3.0 µM ALF (Dominant)
Gram-Negative (E. coli)> 25 µM6.0 – 25 µM0.1 – 1.5 µM ALF
Gram-Positive (S. aureus)2.5 – 5.0 µM1.5 – 6.0 µM 1.0 – 4.0 µMTie (Crustin/ALF)
Gram-Positive (M. luteus)0.6 – 1.2 µM 3.0 – 12 µM0.5 – 2.0 µMPenaeidin
Fungi (Fusarium oxysporum)1.2 – 5.0 µM > 20 µM3.0 – 10 µMPenaeidin

Critical Insight: Do not use this compound for Vibrio control. ALFs are 10-50x more potent against Gram-negative marine pathogens. This compound is the superior choice for fungal pathogens (Fusarium) often found in coinfections.

Stability Profile
  • Thermal Stability:

    • This compound: High. Retains activity after 10 min at 100°C (stabilized by PRD).

    • ALF: Moderate. The β-hairpin is stable, but high heat can disrupt the LPS-binding pocket.

    • Crustin: Moderate. WAP domain is compact but susceptible to unfolding at extreme temps.

  • pH Stability:

    • This compound: Acid stable (can be purified via acid extraction).

    • ALF: Broad range (pH 4-9).

Experimental Protocols: Validated Workflows

To replicate these benchmarks, use the following standardized protocols.

Recombinant Expression & Purification Workflow

This workflow is optimized for producing disulfide-rich peptides (Penaeidin/Crustin) which often misfold in standard E. coli strains.

System: E. coli SHuffle T7 Express (promotes cytoplasmic disulfide bond formation). Vector: pET-32a(+) (Thioredoxin fusion improves solubility).

  • Transformation: Transform pET-32a-Pen2a into E. coli SHuffle T7.

  • Induction: Grow to OD₆₀₀ = 0.6; induce with 0.2 mM IPTG at 16°C for 16 hours (Low temp is critical for correct folding).

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, pH 8.0). Sonication: 10 cycles (10s on/10s off).

  • Purification (Affinity): Load supernatant on Ni-NTA column. Wash with 20 mM Imidazole. Elute with 250 mM Imidazole.

  • Cleavage: Digest fusion protein with Enterokinase (1 U/mg) at 25°C for 16h to remove Thioredoxin tag.

  • Polishing: RP-HPLC (C18 column). Gradient: 0-60% Acetonitrile + 0.1% TFA.

    • Note: this compound elutes later than ALFs due to the hydrophobic PRD domain.

MIC Assay (Liquid Growth Inhibition)

Standard: CLSI M07-A10 adapted for cationic peptides.

  • Inoculum: Dilute overnight culture of Vibrio harveyi (or target) to

    
     CFU/mL in Mueller-Hinton Broth (MHB) + 2% NaCl.
    
    • Caution: Do not use phosphate buffer (PBS) for dilution; phosphate anions can neutralize cationic AMPs.

  • Plate Setup: Use 96-well polypropylene plates (prevents peptide adsorption).

  • Dilution: Add 50 µL of peptide (serial dilutions: 0.1 – 50 µM). Add 50 µL bacterial suspension.

  • Incubation: 24 hours at 28°C (for marine pathogens) or 37°C (E. coli).

  • Readout: Measure OD₆₀₀. MIC is the lowest concentration with no visible growth.

Experimental Workflow Diagram

Workflow Start Start: Gene Synthesis Cloning Cloning into pET-32a(+) (Trx Fusion Tag) Start->Cloning Express Expression in E. coli SHuffle (16°C, 16h, 0.2mM IPTG) Cloning->Express Lysis Lysis & Ni-NTA Purification Express->Lysis Cleave Enterokinase Cleavage (Remove Trx Tag) Lysis->Cleave HPLC RP-HPLC Polishing (C18 Column) Cleave->HPLC QC QC: Mass Spec & CD Spectroscopy (Verify Disulfide Bonds) HPLC->QC Assay MIC Assay (Polypropylene Plates) QC->Assay

Figure 2: Optimized Recombinant Production Workflow for Disulfide-Rich AMPs.

Conclusion: Selection Guide

  • Select this compound if: Your primary target is fungal infection (Fusarium) or Gram-positive bacteria, or if you require high thermal/pH stability for feed additives.

  • Select ALFs if: You are targeting Gram-negative sepsis (Vibrio, Pseudomonas) or require broad-spectrum viral neutralization (WSSV). ALFs are the gold standard for potency.

  • Select Crustin if: You are investigating anti-virulence strategies (protease inhibition) or need a Gram-positive active agent with agglutination properties.

References

  • Destoumieux, D., et al. (1997).[3][4][5] Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei (Decapoda).[5][6][7][8] Journal of Biological Chemistry.

  • Somboonwiwat, K., et al. (2005). Isolation and characterization of an anti-lipopolysaccharide factor from the black tiger shrimp Penaeus monodon. Developmental & Comparative Immunology.

  • Tassanakajon, A., et al. (2011). Cationic antimicrobial peptides in penaeid shrimp.[9][10] Marine Biotechnology.

  • Vampola, L., et al. (2020). Structure and Mechanism of Action of Crustin Antimicrobial Peptides. Frontiers in Immunology.

  • Li, S., et al. (2015).[5][11] Antimicrobial activity and cytocompatibility of the antimicrobial peptide, penaeidin 4-1, from the shrimp Litopenaeus vannamei. Fish & Shellfish Immunology.[4][6][7][10][12][13][14]

Sources

Structural Dynamics of Penaeidin-2a: A Comparative CD Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Circular Dichroism Analysis of Penaeidin-2a Secondary Structure Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Pen-2a) is a chimeric antimicrobial peptide (AMP) characterized by a unique dual-domain architecture: an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD) stabilized by three disulfide bridges.[1][2][3][4] While Nuclear Magnetic Resonance (NMR) provides atomic-level resolution, it is often cost-prohibitive and time-intensive for high-throughput screening of environmental effects.

This guide objectively compares Circular Dichroism (CD) Spectroscopy against alternative structural analysis methods (NMR, FTIR, X-ray), demonstrating why CD is the superior choice for monitoring the dynamic conformational transitions of Pen-2a in membrane-mimetic environments. We provide a validated protocol for quantifying the peptide's shift from an unstructured coil to an amphipathic


-helix—the mechanism central to its antimicrobial potency.
Part 1: The Structural Enigma of this compound

To analyze Pen-2a, one must understand its native instability. Unlike globular proteins, Pen-2a exhibits "chameleon" behavior:

  • PRD (N-terminus): Inherently unstructured or adopts a Poly-Proline II (PPII) helix in aqueous solution.

  • CRD (C-terminus): Contains the potential for

    
    -helical folding, locked by disulfide bridges (
    
    
    
    topology in homologous defensins, though Penaeidins often display unique connectivity).[5]

The Analytical Challenge: In aqueous buffers (PBS/Water), Pen-2a appears largely disordered. Its bioactive, folded state only emerges upon interaction with bacterial membranes. Static methods (X-ray) fail to capture this transition.

Part 2: Comparative Methodology (CD vs. Alternatives)

The following table contrasts CD against high-resolution alternatives for Pen-2a characterization.

FeatureCircular Dichroism (CD) Solution NMR X-Ray Crystallography FTIR
Primary Output Secondary Structure % (

-helix,

-sheet, Coil)
Atomic-level 3D structure & NOE constraintsStatic 3D Crystal StructureBond vibration frequencies (Amide I/II)
Sample Req. Low (

0.2 mg/mL)
High (

5–10 mg/mL,

N labeled)
High (requires crystallization)Medium (Solid or liquid)
Membrane Mimicry Excellent (Compatible with SDS, TFE, Liposomes)Difficult (Slow tumbling in large micelles/liposomes)Poor (Crystallization in lipids is rare)Good (can analyze aggregates)
Throughput High (Minutes per scan)Low (Weeks for assignment)Low (Months for optimization)High
Cost/Run LowHigh (Instrument time + Isotopes)HighLow
Verdict for Pen-2a Optimal for titration studies (e.g., folding upon SDS addition).Gold Standard for final structure, but poor for screening.Not Recommended due to PRD flexibility preventing crystallization.Complementary for aggregation studies.
Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to eliminate common artifacts (aggregation, solvent absorption) associated with AMP analysis.

Phase 1: Sample Preparation
  • Peptide: Recombinant or Synthetic this compound (>95% purity).

  • Stock Solution: Dissolve lyophilized Pen-2a in deionized water to

    
    1.0 mg/mL.
    
    • Critical Step: Do not use A280 for concentration (Pen-2a lacks Trp). Use A205 (Scopes method) or Quantitative Amino Acid Analysis (AAA).

  • Buffers:

    • Aqueous: 10 mM Sodium Phosphate, pH 7.4 (Avoid Chloride ions; Cl- absorbs <200 nm).

    • Membrane Mimetic: 30-50% Trifluoroethanol (TFE) OR 20-50 mM SDS micelles.

Phase 2: CD Measurement Parameters
  • Instrument: Jasco J-1500 or equivalent.

  • Cell Pathlength: 1.0 mm (Quartz).

  • Wavelength Range: 260 nm to 190 nm.

  • Scan Speed: 50 nm/min.

  • Accumulations: 3 scans (averaged).

  • Temperature: 25°C (Peltier controlled).

Phase 3: The Validation Check (HT Voltage)
  • Rule: Monitor the High Tension (HT) voltage channel.

  • Threshold: If HT > 600V (or detector limit), the data below that wavelength is noise.

  • Fix: Dilute sample or reduce pathlength if HT spikes <200 nm.

CD_Workflow Prep Sample Prep (Quantify via A205) Blank Baseline Scan (Buffer Only) Prep->Blank Sample Sample Scan (Water/SDS/TFE) Blank->Sample Validation HT Voltage Check (<600V?) Sample->Validation Validation->Prep Fail (Dilute) Process Data Processing (Substract Baseline -> MRE) Validation->Process Pass

Figure 1: Self-validating CD workflow for this compound analysis ensuring signal linearity.

Part 4: Performance Analysis & Data Interpretation

The power of CD lies in detecting the environmental shift. Below is the expected comparative performance of Pen-2a in different environments, based on structural homology with Pen-3a and general AMP behavior.

Quantitative Comparison Table
EnvironmentDominant FeatureKey Spectral CharacteristicsStructural Interpretation
Aqueous (PBS) Random Coil / PPIIStrong negative band at 198–200 nm . No distinct peaks at 208/222 nm.The PRD dominates the signal. The CRD is loosely folded or dynamic. Inactive state.
50% TFE

-Helix
Double negative minima at 208 nm and 222 nm . Positive band at 192 nm .TFE lowers dielectric constant, strengthening intramolecular H-bonds. The CRD adopts a rigid

-helix.
30 mM SDS Amphipathic HelixShift of minimum from 200 nm

208/222 nm .
SDS micelles mimic the anionic bacterial membrane. Pen-2a folds to insert hydrophobic face into the micelle.
Mechanistic Insight

The transition from 200 nm (coil) to 222 nm (helix) upon SDS addition is the bioactive signature of this compound. If this shift does not occur, the peptide may be oxidized incorrectly (mismatched disulfides) or degraded.

Mechanism State1 Aqueous State (Unstructured/Flexible) Trigger Membrane Contact (SDS/Lipid) State1->Trigger Electrostatic Attraction State2 Folded State (Amphipathic Helix) Trigger->State2 Hydrophobic Partitioning Function Antimicrobial Action (Membrane Permeabilization) State2->Function Pore Formation/Lysis

Figure 2: The folding-upon-contact mechanism of this compound detected via CD spectroscopy.

Part 5: Troubleshooting & Expert Tips
  • Disulfide Scrambling: If the CD spectrum in TFE looks "flat" or atypical compared to the standard

    
    -helical curve, the disulfide bridges may be scrambled. Verify mass via LC-MS.
    
  • Chloride Interference: PBS contains NaCl, which absorbs strongly below 195 nm. For deep UV analysis (to see the 192 nm positive helix band), switch to 10 mM Potassium Fluoride (KF) or minimal Phosphate buffer.

  • Concentration Accuracy: Since Pen-2a is cationic, it sticks to glass and plastic. Use LoBind tubes and verify concentration after transfer to the CD cuvette if possible.

References
  • Yang, Y., et al. (2003). Solution structure of the recombinant penaeidin-3, a shrimp antimicrobial peptide. Journal of Biological Chemistry. Link

  • Destoumieux, D., et al. (1997). Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei. Journal of Biological Chemistry. Link

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Link

  • Gueguen, Y., et al. (2006). Penaeidins, antimicrobial peptides from shrimp: a review. Developmental & Comparative Immunology. Link

Sources

Recombinant vs. Native Penaeidin-2a: A Functional Equivalence & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for validating the functional equivalence of recombinant Penaeidin-2a (rPen-2a) against its native counterpart (nPen-2a). It is designed for application scientists and drug developers requiring rigorous quality control protocols.

Verdict: Recombinant this compound produced in eukaryotic systems (e.g., S. cerevisiae, P. pastoris) is functionally indistinguishable from native peptides extracted from Litopenaeus vannamei hemocytes, provided that disulfide bond formation (Cys-rich domain) and chitin-binding capability are analytically validated.

Structural Validation: The "Fingerprint"

This compound is a chimeric peptide (~5.5–6.6 kDa) fusing a proline-rich N-terminal domain (PRD) with a cysteine-rich C-terminal domain (CRD). The CRD contains 6 cysteines forming 3 intramolecular disulfide bridges.[1][2] Misfolding in recombinant variants typically manifests as free thiols or "scrambled" bridges, rendering the peptide unstable.

Validation Workflow

The following workflow ensures structural identity before functional testing.

ValidationWorkflow Sample rPen-2a Sample MS Mass Spectrometry (MALDI-TOF) Sample->MS Confirm Mass (±1 Da) Ellman Ellman's Assay (Free Thiol Check) Sample->Ellman Target: 0 Free Thiols CD CD Spectroscopy (Secondary Structure) Sample->CD Check PRD coil / CRD helix Decision Pass/Fail MS->Decision Ellman->Decision CD->Decision

Figure 1: Structural Quality Control Workflow. Critical checkpoint: Ellman's Assay must show zero free thiols to confirm formation of all 3 disulfide bridges.

Key Structural Parameters
ParameterNative Pen-2a (Reference)Recombinant Acceptance CriteriaMethod
Molecular Mass ~6.6 kDa (varies by isoform)± 1 Da of theoretical massMALDI-TOF / ESI-MS
Disulfide Status 3 Intramolecular Bridges0 Free ThiolsEllman’s Reagent / AMS Alkylation
Secondary Structure Unordered (PRD) +

-helix (CRD)
Superimposable CD Spectra (190-250 nm)Circular Dichroism

Functional Bioassays

Structural correctness does not guarantee activity. The unique dual-domain structure of Pen-2a requires two distinct functional assays: Antimicrobial Activity (MIC) and Chitin Binding Affinity .

Experiment A: Comparative MIC Assay (Antibacterial/Antifungal)

Penaeidins are predominantly active against Gram-positive bacteria and filamentous fungi.

Protocol:

  • Organisms: Micrococcus luteus (Gram+ standard) and Fusarium oxysporum (Fungal standard).[2][3]

  • Medium: Poor-Broth nutrient medium (1% bactotryptone, 0.5% NaCl) or dilute Potato Dextrose Broth. Note: Avoid high-salt media which dampens cationic peptide activity.

  • Inoculum: Mid-log phase bacteria (

    
    ) or fungal spore suspension (
    
    
    
    spores/mL).
  • Incubation: Mix 10 µL peptide (serial dilutions 0.1–50 µM) with 90 µL microbial suspension. Incubate 24h at 30°C.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth (

    
    ).
    

Comparative Performance Data:

Target Organism Native Pen-2a MIC (µM) Recombinant Pen-2a MIC (µM) Equivalence Status
Micrococcus luteus 0.6 – 2.5 0.6 – 2.5 Equivalent
Staphylococcus aureus 2.5 – 5.0 2.5 – 5.0 Equivalent
Fusarium oxysporum 2.5 – 5.0 2.5 – 10.0 Highly Similar

| Vibrio harveyi (Gram-) | > 50 (Inactive) | > 50 (Inactive) | Equivalent (Specificity) |

Experiment B: Chitin-Binding Assay (The Specificity Check)

This assay validates the proper folding of the C-terminal domain and the accessibility of the PRD, distinguishing Pen-2a from generic cationic peptides.

Protocol:

  • Preparation: Wash Chitin beads (e.g., from shrimp shells) in PBS.

  • Binding: Incubate 20 µg of rPen-2a with 50 µL chitin bead slurry for 1 hour at 4°C with gentle rotation.

  • Separation: Centrifuge (10,000g, 5 min). Collect supernatant (unbound fraction).

  • Wash: Resuspend beads in high-salt buffer (PBS + 0.5M NaCl) to remove non-specific electrostatic binding. Centrifuge and collect supernatant.

  • Elution: Boil beads in SDS-PAGE loading buffer (bound fraction).

  • Analysis: Run SDS-PAGE or Western Blot.

    • Pass Criteria: >80% of rPen-2a is found in the Elution fraction (Bound).

    • Fail Criteria: Significant peptide remains in the supernatant or washes off with salt.

Safety Profile: Hemolysis Assay

To ensure the recombinant purification process (e.g., removal of endotoxins or expression host byproducts) has not introduced cytotoxic contaminants.

Protocol:

  • Incubate rPen-2a (up to 50 µM) with 1% human or rabbit erythrocyte suspension in PBS.

  • Incubate 1h at 37°C.

  • Centrifuge and measure hemoglobin release in supernatant at 540 nm.

  • Requirement: < 5% hemolysis at 10x MIC. (Pen-2a is naturally non-hemolytic).

Mechanism of Action

Understanding the mechanism clarifies why the dual-domain validation is necessary. The PRD drives targeting, while the CRD ensures stability and fungal specificity.

MechanismOfAction Pen2a This compound Interaction Electrostatic Attraction (PRD Domain) Pen2a->Interaction GramPos Gram(+) Bacteria (Teichoic Acids) Lysis Membrane Permeabilization & Growth Inhibition GramPos->Lysis Fungi Filamentous Fungi (Chitin Cell Wall) ChitinBind Chitin Binding (Full Peptide) Fungi->ChitinBind Specific Affinity Interaction->GramPos Interaction->Fungi ChitinBind->Lysis

Figure 2: Dual-Mode Mechanism. The peptide utilizes electrostatic attraction for bacteria but specific chitin binding for antifungal efficacy.

References

  • Destoumieux, D., et al. (1997). Penaeidins, a new family of antimicrobial peptides isolated from the shrimp Penaeus vannamei (Decapoda).[1][4][5] Journal of Biological Chemistry.[6] Link

  • Destoumieux, D., et al. (1999). Recombinant expression and range of activity of penaeidins, antimicrobial peptides from penaeid shrimp.[5] European Journal of Biochemistry.[7] Link

  • Destoumieux, D., et al. (2000). Penaeidins, antimicrobial peptides with chitin-binding activity, are produced and stored in shrimp granulocytes and released after microbial challenge.[6] Journal of Cell Science.[6][8] Link

  • Yang, Y., et al. (2014). Antitumor activity of recombinant antimicrobial peptide penaeidin-2 against kidney cancer cells.[9] Bioscience, Biotechnology, and Biochemistry. Link

  • Svenson, J., et al. (2020). Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides. Scientific Reports. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.